3,5-Dimethylbenzamide (CAS 5692-35-3) in Advanced Drug Design: Steric Modulation, Target Inhibition, and Formulation Strategies
Executive Summary In modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount for overcoming pharmacokinetic bottlenecks and achieving high target selectivity. 3,5-Dimethylbenzam...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount for overcoming pharmacokinetic bottlenecks and achieving high target selectivity. 3,5-Dimethylbenzamide (CAS 5692-35-3) has emerged not merely as a synthetic intermediate, but as a critical pharmacophore and structural modulator. By leveraging the steric bulk of its meta-substituted methyl groups and its optimized lipophilicity, researchers have successfully utilized this compound to design potent anticonvulsants, targeted pro-apoptotic oncology agents, and novel antiviral inhibitors.
This technical guide synthesizes the physicochemical properties of 3,5-dimethylbenzamide, explores its causality in drug design, and provides self-validating experimental protocols for its application in cutting-edge therapeutics.
Physicochemical Profiling & Structural Causality
Understanding the baseline properties of 3,5-dimethylbenzamide is essential for predicting its behavior in biological systems and during formulation. The two methyl groups at the 3 and 5 positions provide significant steric hindrance, which can shield adjacent vulnerable bonds (such as amides or amines) from enzymatic degradation (e.g., N-acetylation).
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 3,5-dimethylbenzamide, sourced from [1].
Property
Value
Causality / Relevance in Drug Design
Molecular Weight
149.19 g/mol
Highly favorable for oral bioavailability; easily fits within Lipinski’s Rule of 5 constraints.
LogP (Predicted)
1.66 - 2.10
Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA)
43.1 Ų
Excellent for CNS-targeted drugs, ensuring the molecule is not overly polar.
Melting Point
135 - 135.5 °C
Indicates a stable crystalline lattice, critical for solid-dose formulation stability.
Boiling Point
231.8 °C at 760 mmHg
High thermal stability, allowing for robust high-temperature synthetic coupling reactions.
Strategic Applications in Medicinal Chemistry
Neurology: Steric Shielding in Anticonvulsants
Rapid drug metabolism often limits the systemic exposure and half-life of neurotherapeutics. In the development of anticonvulsants, metabolic N-acetylation is a primary clearance pathway. As detailed in the [2], researchers discovered that incorporating the 3,5-dimethylbenzamide core into molecules like 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide sterically precludes the rate of metabolic N-acetylation. This structural modification provided exceptionally high and long-lived plasma concentrations of the parent drug, effectively antagonizing maximal electroshock (MES)-induced seizures in murine models without the rapid generation of inactive metabolites[2].
Virology: Viral Entry Inhibition
In antiviral research, adamantane derivatives are historically utilized to target the M2 proton channel of the influenza A virus. According to application notes from [3], the synthesis of N-2-adamantyl-3,5-dimethylbenzamide creates a synergistic molecule. The bulky, lipophilic adamantyl cage interacts with viral ion channels, while the 3,5-dimethylbenzamide moiety contributes to the compound's target specificity and pharmacokinetic stability, effectively interfering with viral entry and replication processes[3].
Oncology: Targeted Apoptosis via PIP3/PH Domain Inhibition
The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, particularly in PTEN-deficient tumors. A derivative of 3,5-dimethylbenzamide, known as DM-PIT-1 (N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide), functions as a first-in-class, non-lipid small molecule inhibitor of the PIP3/PH domain interaction[4]. The 3,5-dimethylbenzamide moiety provides the precise hydrophobic interactions required to competitively bind the Pleckstrin Homology (PH) domain of Akt, preventing its recruitment to the membrane by PIP3, thereby inducing apoptosis.
Mechanism of DM-PIT-1 inhibiting the PIP3/PH domain interaction to induce apoptosis.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify experimental success.
Protocol 1: Synthesis and Formulation of DM-PIT-1-Loaded PEG-PE Micelles
Causality: DM-PIT-1 is highly hydrophobic, limiting its systemic administration. Encapsulating it within PEG2000-PE polymeric micelles enhances aqueous solubility and allows for targeted delivery in vivo, as established in [4]. Chloroform and acetonitrile are selected as volatile co-solvents to prevent the premature precipitation of the drug during film formation.
Step-by-step workflow for the self-assembling formulation of DM-PIT-1 polymeric micelles.
Step-by-Step Methodology:
Preparation of Stock Solutions: Dissolve PEG2000-PE in chloroform to a concentration of 20 mg/mL. Separately, dissolve DM-PIT-1 in acetonitrile to a concentration of 0.5 mg/mL[4].
Co-solubilization: In a round-bottom flask, combine 1.25 mL of the PEG-PE chloroform solution with 2.0 mL of the DM-PIT-1 acetonitrile solution.
Film Formation: Remove the organic solvents via rotary evaporation under reduced pressure at 40°C until a uniform, thin film of the drug/lipid mixture is formed on the flask wall.
Desiccation: Subject the flask to high vacuum overnight to ensure the complete removal of trace organic solvents, which could otherwise cause cellular toxicity.
Re-hydration & Assembly: Re-hydrate the dried film using 10 mM HEPES buffer saline (pH 7.4). Sonicate the suspension in a water bath for 10 minutes to drive the self-assembly of the micelles[4].
Self-Validation Checkpoint: Analyze the resulting micelle solution using Reverse-Phase HPLC (C-18 column) with photodiode-array detection at 320 nm. A distinct peak at a retention time of ~6.3 minutes confirms successful drug loading without degradation[4]. Use Dynamic Light Scattering (DLS) to confirm a uniform micelle size distribution (< 50 nm).
Protocol 2: Antiviral Plaque Reduction Assay for Adamantyl-Derivatives
Causality: Before assessing the antiviral efficacy of N-2-adamantyl-3,5-dimethylbenzamide, host cell viability must be confirmed via an MTT assay to ensure that any observed reduction in viral plaques is due to genuine target inhibition, rather than non-specific host cell cytotoxicity[3].
Step-by-Step Methodology:
Cell Culture: Grow a confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza) in 6-well plates using Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS[3].
Cytotoxicity Pre-Screen (MTT): Treat cells with varying concentrations of the compound for 48 hours. Add MTT reagent, incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm. Calculate the CC50 (Cytotoxic Concentration 50%).
Compound Pre-treatment: Wash the 6-well plates with PBS. Pre-treat the cells with non-toxic concentrations (well below the CC50) of N-2-adamantyl-3,5-dimethylbenzamide for 1-2 hours at 37°C[3].
Viral Infection: Inoculate the cells with the target virus at a Multiplicity of Infection (MOI) calibrated to produce 50-100 plaques per well. Allow a 1-hour adsorption period at 37°C, then aspirate the inoculum and wash with PBS[3].
Overlay Application: Overlay the cells with a 1:1 mixture of 2X Minimum Essential Medium (MEM) and 1.2% agarose containing the respective concentrations of the test compound[3].
Fixation and Staining: Incubate for 48-72 hours until plaques are visible. Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet solution.
Self-Validation Checkpoint: Include a vehicle control (DMSO) which must yield the baseline 50-100 plaques, and a positive control (e.g., Ribavirin) which must show >90% plaque reduction. Calculate the IC50 (Inhibitory Concentration 50%). Finally, compute the Selectivity Index (SI = CC50 / IC50); an SI > 10 validates a viable therapeutic window.
References
Title : 3,5-Dimethylbenzamide | C9H11NO | CID 319485
Source : PubChem - National Institutes of Health (NIH)
URL :[Link]
Title : Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide
Source : Journal of Medicinal Chemistry - ACS Publications
URL :[Link]
Title : In vitro cytotoxicity of novel pro-apoptotic agent DM-PIT-1 in PEG-PE-based micelles alone and in combination with TRAIL
Source : Journal of Drug Targeting - Taylor & Francis
URL :[Link]
3,5-Dimethylbenzamide: Physicochemical Profiling and Strategic Applications in Targeted Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the rational design of pharmacophores relies heavily on versatile, well-characterized building blocks. 3,5-Dimethylbenzamide has emerged as a privileged s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of pharmacophores relies heavily on versatile, well-characterized building blocks. 3,5-Dimethylbenzamide has emerged as a privileged scaffold in targeted drug discovery. Characterized by its precise steric bulk and hydrogen-bonding capabilities, this compound serves as a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, Glycogen Phosphorylase (GP) inhibitors, and novel antiviral agents[1][2][3].
This technical guide provides an in-depth analysis of the molecular properties of 3,5-Dimethylbenzamide, elucidates the causality behind its use in specific synthetic workflows, and outlines self-validating experimental protocols for its application in drug development.
Physicochemical Profiling & Structural Identity
The utility of 3,5-Dimethylbenzamide is rooted in its structural geometry. The meta-substituted methyl groups provide a lipophilic footprint that perfectly occupies hydrophobic pockets within target enzymes, while the primary amide acts as a dual hydrogen-bond donor and acceptor. This specific arrangement mimics the nicotinamide moiety of NAD+, making it highly effective for competitive enzymatic inhibition[1].
Table 1: Core Chemical Identity and Quantitative Data
Property
Value
Clinical / Chemical Significance
IUPAC Name
3,5-dimethylbenzamide
Standardized nomenclature for structural identification.
CAS Number
5692-35-3
Primary registry identifier for procurement and safety[4].
Molecular Formula
C₉H₁₁NO
Defines the atomic composition and stoichiometry[4].
Molecular Weight
149.19 g/mol
Low molecular weight ensures high ligand efficiency (LE)[4].
Exact Mass
149.084 Da
Critical for high-resolution LC-MS/MS validation[4].
Topological Polar Surface Area
43.1 Ų
Optimal TPSA for membrane permeability and oral bioavailability[4].
LogP (Octanol/Water)
~2.10
Balances aqueous solubility with lipid membrane penetration[5].
Physical State
Off-white powder
Stable solid at room temperature; facilitates easy handling[6].
Mechanistic Role in Drug Development (The "Why")
As an Application Scientist, I emphasize that selecting a starting material is never arbitrary. The 3,5-dimethylbenzamide scaffold is chosen for specific, mechanistically driven reasons across various therapeutic areas:
PARP-1 Inhibition (Oncology): The benzamide core is a classic recognition motif for PARP-1. By structurally mimicking NAD+, 3,5-dimethylbenzamide derivatives competitively bind to the PARP-1 catalytic domain. The meta-methyl groups enhance the residence time of the inhibitor by engaging in hydrophobic interactions with the active site, leading to PARP trapping on DNA and subsequent synthetic lethality in BRCA-mutated cancer cells[1].
Glycogen Phosphorylase Inhibition (Metabolic Disease): In the development of antidiabetic agents like KB228, 3,5-dimethylbenzamide is converted into an acyl urea derivative. The bulky dimethylbenzoyl group forces the molecule into a conformation that allosterically inhibits hepatic glycogen breakdown, thereby improving glucose tolerance under hyperglycemic conditions[2].
Carbonic Anhydrase Inhibition (Glaucoma/Epilepsy): When coupled with sulfonamide-substituted anilines, the 3,5-dimethylbenzamide scaffold yields potent Carbonic Anhydrase (CA) inhibitors. The amide linkage provides structural rigidity, orienting the sulfonamide group to coordinate perfectly with the zinc ion in the CA active site[7].
Pharmacological mechanism of PARP-1 inhibition by benzamide scaffolds.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a quality control (QC) checkpoint to confirm causality and experimental success.
Protocol 1: Synthesis of Glycogen Phosphorylase Inhibitor Intermediates
Objective: Synthesize N-(3,5-dimethyl-benzoyl)-N'-(β-D-glucopyranosyl)urea (KB228 precursor)[2].
Causality: Direct amidation of glucosylamine is thermodynamically unfavorable. By reacting 3,5-dimethylbenzamide with oxalyl chloride, we generate a highly electrophilic acyl isocyanate intermediate. This species undergoes rapid, high-yield nucleophilic attack by the amino group of β-D-glucosylamine.
Step-by-Step Methodology:
Preparation: Suspend 3,5-dimethylbenzamide (1.0 eq) in anhydrous 1,2-dichloroethane (15 mL) under an inert argon atmosphere. Rationale: Strict anhydrous conditions prevent the hydrolysis of the delicate isocyanate intermediate back to the primary amide.
Activation: Add oxalyl chloride (1.1 eq) dropwise at 0°C. Gradually heat the mixture to reflux for 24 hours.
Isolation & QC (Self-Validation): Distill off the volatiles under reduced pressure. Co-evaporate with anhydrous toluene (2 × 5 mL) to remove residual oxalyl chloride.
Validation Check: Analyze an aliquot via FT-IR. The success of this step is confirmed by the disappearance of the primary amide N-H stretch (~3300 cm⁻¹) and the emergence of a strong, sharp N=C=O isocyanate stretch at ~2250 cm⁻¹.
Coupling: Resuspend the validated 3,5-dimethylbenzoyl isocyanate in anhydrous toluene. Add β-D-glucosylamine (1.0 eq) and stir at room temperature until the reaction reaches completion (monitored by TLC).
Synthetic workflow for 3,5-dimethylbenzoyl isocyanate and urea derivatives.
Objective: Evaluate the antiviral properties of N-2-adamantyl-3,5-dimethylbenzamide[3].
Causality: Adamantane derivatives are known to target viral proton channels (e.g., Influenza M2). However, the bulky, lipophilic adamantyl cage can also disrupt host cell membranes. A parallel cytotoxicity assay is mandatory to ensure that the observed reduction in viral titer is due to true target engagement, rather than an artifact of general host cell toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed host cells (e.g., Vero or MDCK) in 96-well plates at a density of 10⁴ cells/well in DMEM. Incubate for 24 hours at 37°C until 90-95% confluency is reached.
Compound Preparation: Prepare serial dilutions of N-2-adamantyl-3,5-dimethylbenzamide (ranging from 0.1 µM to 100 µM) in culture medium.
Efficacy Arm (Viral Titer): Infect the cells with the target virus at a Multiplicity of Infection (MOI) of 0.01. Co-incubate with the compound dilutions. After 48 hours, harvest the supernatant and determine the viral titer using a TCID50 assay to calculate the EC₅₀.
Toxicity Arm & QC (Self-Validation): In a parallel plate containing uninfected cells, incubate with the identical compound dilutions. After 48 hours, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Validation Check: The metabolic reduction of MTT to purple formazan crystals (quantified via absorbance at 570 nm) directly correlates with mitochondrial reductase activity, validating host cell viability. Calculate the CC₅₀.
Data Synthesis: Calculate the Therapeutic Index (TI = CC₅₀ / EC₅₀). A TI > 10 confirms a specific antiviral mechanism of action rather than non-specific cytotoxicity.
Summary of Pharmacological Targets
To synthesize the data, the following table compares the diverse pharmacological applications of 3,5-Dimethylbenzamide derivatives based on recent literature.
Table 2: Comparative Pharmacological Applications
Target Enzyme / Channel
Derivative Scaffold
Therapeutic Indication
Mechanism of Action
PARP-1
Substituted 3,5-dimethylbenzamides
Oncology (BRCA-mutant cancers)
NAD+ competitive inhibition; DNA repair blockade[1].
Glycogen Phosphorylase (GP)
N-(3,5-dimethyl-benzoyl)-ureas
Type 2 Diabetes
Allosteric inhibition of hepatic glycogen breakdown[2].
LookChem. "CAS No.5692-35-3,Benzamide, 3,5-dimethyl". LookChem Chemical Directory. URL: [Link]
Hussain, Z., et al. "Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors". ACS Omega, 2022. URL:[Link]
Nagy, L., et al. "Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N'-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions and Rearranges Hepatic Metabolism". PLOS ONE, 2013. URL:[Link]
bioRxiv. "Inducible mismatch repair streamlines forward genetic approaches to target identification of cytotoxic small molecules". Cold Spring Harbor Laboratory, 2023. URL:[Link]
3,5-Dimethylbenzamide: A Comprehensive Guide to ^1^H and ^13^C NMR Spectral Elucidation
Executive Summary In modern drug development and materials science, the 3,5-dimethylphenyl scaffold is frequently utilized to modulate lipophilicity, enhance steric bulk, and occupy specific hydrophobic binding pockets....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and materials science, the 3,5-dimethylphenyl scaffold is frequently utilized to modulate lipophilicity, enhance steric bulk, and occupy specific hydrophobic binding pockets. 3,5-Dimethylbenzamide serves as a fundamental building block and model compound for understanding the spectroscopic behavior of symmetrically substituted aromatic amides.
As a Senior Application Scientist, I approach nuclear magnetic resonance (NMR) spectroscopy not merely as a tool for peak matching, but as a definitive readout of a molecule's electronic environment and spatial geometry. This whitepaper provides an in-depth, causality-driven analysis of the ^1^H and ^13^C NMR spectra of 3,5-dimethylbenzamide, detailing the physical chemistry behind the chemical shifts and outlining a self-validating experimental protocol for accurate data acquisition[1].
Structural Anatomy & Spin System Causality
The spectral signature of 3,5-dimethylbenzamide is fundamentally dictated by its
symmetry and the competing electronic effects of its substituents[2].
The Electron-Withdrawing Amide (-CONH2): The carbonyl group exerts a strong electron-withdrawing effect via resonance (-M) and inductive (-I) effects. This deshields the ortho protons (H-2 and H-6), pushing their resonance downfield.
The Electron-Donating Methyls (-CH3): The two methyl groups at the meta positions (C-3 and C-5) are electron-donating via hyperconjugation (+I). This localized electron density shields the para proton (H-4), shifting it upfield relative to the ortho protons[3].
Symmetry Equivalency: Because the molecule possesses a
rotational axis bisecting the C1-C4 bond, the left and right hemispheres of the aromatic ring are magnetically and chemically equivalent. Consequently, C-2 is equivalent to C-6, and C-3 is equivalent to C-5, collapsing the expected complexity of the aromatic region into a highly predictable, simplified spin system[2].
^1^H NMR Spectral Analysis
The ^1^H NMR spectrum of 3,5-dimethylbenzamide in CDCl3 is characterized by three distinct regions: the aliphatic methyls, the heteroatomic amide protons, and the dispersed aromatic protons.
Table 1: ^1^H NMR Quantitative Data Summary (400 MHz, CDCl3)
Position
Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Assignment Causality
Ar-CH3
2.32 - 2.35
Singlet (s)
6H
-
Allylic deshielding by the aromatic ring; equivalent due to symmetry[2],[3].
-NH2
5.90 - 6.30
Broad Singlet (br s)
2H
-
Exchangeable protons. Broadened by ^14^N quadrupolar relaxation and intermediate exchange rates[2].
Ar-H (C-4)
7.08 - 7.10
Broad Singlet (br s)
1H
~1.5 (meta)
Para to the amide, but ortho to two electron-donating methyls, resulting in a net shielding effect[3].
Ar-H (C-2, C-6)
7.31 - 7.35
Broad Singlet (br s)
2H
~1.5 (meta)
Ortho to the electron-withdrawing carbonyl group, resulting in significant deshielding[2],[3].
Note: The meta-coupling (~1.5 Hz) between H-4 and H-2/H-6 is often unresolved on lower-field instruments or in poorly shimmed magnetic fields, causing the aromatic signals to appear as broad singlets rather than the theoretically expected triplets/doublets.
^13^C NMR Spectral Analysis
Carbon-13 NMR provides a direct map of the molecular skeleton. The
-substituent effects dominate the chemical shifts of the quaternary carbons.
Table 2: ^13^C NMR Quantitative Data Summary (100 MHz, CDCl3)
Position
Shift (δ, ppm)
Type
Assignment Causality
Ar-CH3
21.1 - 21.2
CH3
Typical benzylic carbon shift; shielded relative to the aromatic ring[2],[3].
C-2, C-6
124.4 - 124.6
CH
Ortho to the amide; shielded relative to the highly deshielded quaternary carbons[2],[3].
C-4
132.6 - 132.7
CH
Para to the amide; flanked by methyl groups[2],[3].
C-1
135.0 - 135.9
C (quat)
Ipso to the amide; deshielded by the electronegative carbonyl attachment[2],[3].
C-3, C-5
138.1
C (quat)
Ipso to the methyl groups; heavily deshielded by alkyl substitution (-effect)[2],[3].
C=O
167.3 - 167.9
C (quat)
Carbonyl carbon; highly deshielded due to sp^2^ hybridization and oxygen electronegativity[2],[3].
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity spectral data[1].
Step 1: Precision Sample Preparation
Action: Dissolve 15–20 mg of high-purity 3,5-dimethylbenzamide in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).
Causality: CDCl3 provides excellent solubility for moderately polar amides. TMS acts as an internal standard (δ 0.00 ppm), providing an absolute zero reference point to prevent chemical shift drift caused by temperature fluctuations or matrix effects.
Step 2: Instrument Calibration & Locking
Action: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Establish a field-frequency lock on the deuterium signal of CDCl3 (δ 7.26 ppm for ^1^H, δ 77.16 ppm for ^13^C).
Causality: Locking onto the solvent's deuterium frequency compensates for superconducting magnet drift over time, ensuring that the acquired peaks remain sharp and highly resolved across multiple scans.
Step 3: Advanced Shimming
Action: Execute a 3D gradient shimming protocol (e.g., TopShim on Bruker systems) to optimize magnetic field homogeneity along the Z-axis.
Causality: Poor shimming artificially broadens signals. Achieving a highly homogeneous field is critical for resolving the fine ~1.5 Hz meta-coupling between the aromatic protons.
Step 4: ^1^H NMR Acquisition
Action: Set a spectral width of 12 ppm and a relaxation delay (D1) of 2.0 seconds. Acquire 16 to 32 transients at a tightly controlled temperature of 298 K.
Causality: A 2.0s D1 ensures complete longitudinal relaxation (
) of the methyl protons before the next pulse. This is a self-validating check: if relaxation is complete, the integration ratio will perfectly match the theoretical 6:2:1:2 ratio.
Step 5: ^13^C NMR Acquisition
Action: Utilize a proton-decoupled sequence (e.g., zgpg30) with a spectral width of 250 ppm and a D1 of 2.0 seconds. Acquire a minimum of 512 transients.
Causality: Carbon-13 has a low natural abundance (1.1%). Acquiring >512 scans ensures an adequate signal-to-noise ratio specifically for the quaternary carbons (C-1, C-3, C-5, and C=O), which suffer from long
relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
Mechanistic & Structural Workflow
Fig 1. Logical workflow for the NMR spectral assignment of symmetrical 3,5-dimethylbenzamide.
References
Source: amazonaws.
Source: rsc.
Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA)
Metabolic Modulation via Glycogen Phosphorylase (GP) Inhibition
The 3,5-dimethylbenzamide moiety is a highly versatile and privileged pharmacophore in modern medicinal chemistry. Its unique combination of lipophilicity, steric bulk, and hydrogen-bonding potential allows it to interac...
Author: BenchChem Technical Support Team. Date: March 2026
The 3,5-dimethylbenzamide moiety is a highly versatile and privileged pharmacophore in modern medicinal chemistry. Its unique combination of lipophilicity, steric bulk, and hydrogen-bonding potential allows it to interact with a diverse array of biological targets. This technical guide provides an in-depth analysis of the core biological targets of 3,5-dimethylbenzamide derivatives, spanning metabolic regulation, oncology, and neuropharmacology, complete with validated experimental workflows for target verification.
Causality & Mechanism of Action
Glycogen phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis, making it a primary target for managing hyperglycemia in diabetes. The 3,5-dimethylbenzoyl group, when conjugated to a glucose mimic (as seen in the derivative KB228), fits precisely into the allosteric site of GP[1]. This binding not only inhibits glucose release but triggers a compensatory metabolic rearrangement. The cell accommodates the resulting glycogen accumulation by upregulating uncoupling protein-2 (UCP2) and mammalian target of rapamycin complex 2 (mTORC2) signaling, which collectively enhance mitochondrial oxygen consumption and hepatic glucose uptake[2].
Pathway of KB228-mediated Glycogen Phosphorylase inhibition and metabolic accommodation.
Protocol 1: In Vitro GP Inhibition and UCP2 Expression Assay
Rationale: HepG2 cells are selected due to their robust hepatic metabolic profile. KB228 is administered to evaluate both direct GP inhibition and the secondary UCP2-mediated metabolic accommodation.
Self-Validating System: The assay includes a vehicle-only negative control (establishing baseline GP activity) and a known GP inhibitor (e.g., CP-316819) as a positive control. If the positive control fails to reduce glycogen breakdown relative to the vehicle, the assay is invalidated.
Methodology:
Cell Culture: Seed HepG2 cells in DMEM containing 10% FBS, incubating at 37°C with 5% CO₂ until 80% confluent.
Compound Administration: Treat cells with 10 µM KB228 (dissolved in DMSO, final DMSO concentration <0.1%) for 24 hours[2].
Glycogen Assay: Lyse cells and utilize a colorimetric Glycogen Assay Kit (measuring absorbance at 570 nm) to quantify intracellular glycogen accumulation.
RNA Extraction & RT-qPCR: Extract total RNA using TRIzol reagent. Synthesize cDNA and perform qPCR targeting the UCP2 gene, using GAPDH as the endogenous reference gene to normalize expression levels[1].
Oncology Targeting via PIP3 Antagonism and PARP-1 Trapping
Causality & Mechanism of Action
In oncology, the 3,5-dimethylbenzamide scaffold has been successfully utilized to target lipid signaling. DM-PIT-1 is a non-phosphoinositide PIP3 antagonist. By binding directly to PIP3, the 3,5-dimethylbenzamide derivative sterically occludes the pleckstrin homology (PH) domains of downstream kinases like Akt and PDK1, preventing their membrane translocation and subsequent activation. Furthermore, in silico and in vitro models have identified 3,5-dimethylbenzamide as a privileged motif for Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, where the benzamide core mimics the nicotinamide moiety of NAD+, trapping PARP-1 on damaged DNA and inducing synthetic lethality in cancer cells[3].
DM-PIT-1 antagonism of PIP3, preventing Akt/PDK1 translocation and inducing apoptosis.
Protocol 2: PIP3-Akt Membrane Translocation Assay
Rationale: DM-PIT-1 has poor aqueous solubility, so it is formulated in PEG-PE mixed micelles to achieve a 1 mM working concentration, ensuring adequate cellular delivery. U87MG cells are used because glioblastomas typically exhibit hyperactive PI3K/Akt signaling.
Self-Validating System: The protocol utilizes subcellular fractionation. The purity of the fractions is validated by probing for compartment-specific markers: Na⁺/K⁺ ATPase for the membrane fraction and GAPDH for the cytosol. If GAPDH appears in the membrane fraction, the fractionation failed, and the blot cannot be trusted.
Methodology:
Micelle Formulation: Encapsulate DM-PIT-1 in PEG-PE micelles to enhance bioavailability and solubility up to 1 mM.
Cell Treatment: Expose U87MG cells to 50 µM micellar DM-PIT-1 for 24 hours.
Subcellular Fractionation: Use a differential centrifugation-based fractionation kit to separate the cytosolic and plasma membrane fractions.
Western Blotting: Resolve proteins via SDS-PAGE. Probe the membrane fraction for p-Akt (Ser473) to assess the blockade of membrane translocation.
Validation Probes: Probe all fractions with Na⁺/K⁺ ATPase and GAPDH antibodies to verify successful compartment isolation.
Neuropharmacology and Antiviral Applications
Causality & Mechanism of Action
The steric hindrance provided by the 3,5-dimethyl groups is crucial for metabolic stability in systemic drug delivery. For instance, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide acts as a potent anticonvulsant. The dual methyl groups ortho to the benzamide linkage sterically preclude rapid N-acetylation by hepatic enzymes, drastically increasing the compound's plasma half-life and potentiating its central nervous system effects[4]. Additionally, conjugating the scaffold with an adamantyl group (N-2-adamantyl-3,5-dimethylbenzamide) creates a lipophilic cage hypothesized to block viral M2 proton channels, preventing viral uncoating and replication[5].
Quantitative Summary of Biological Targets
The table below summarizes the diverse biological targets and quantitative efficacy metrics of key 3,5-dimethylbenzamide derivatives.
Oral ED50 of 5.6 mg/kg (MES-induced seizures in mice)[4]
N-2-adamantyl-3,5-dimethylbenzamide
Viral M2 Proton Channel (Hypothesized)
Viral Infections
EC50 determined via TCID50 viral yield reduction assay[5]
References
Title: Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N'-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions and Rearranges Hepatic Metabolism
Source: PLoS ONE
URL: [Link]
Title: Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: The results of the three application examples. (A) The result of the carcinogenicity toxic compounds screening and the representative toxicophores
Source: ResearchGate
URL: [Link]
Unexplored Biological Activities of 3,5-Dimethylbenzamide: A Comprehensive Technical Guide
Executive Summary The 3,5-dimethylbenzamide moiety is frequently viewed as a simple structural building block in organic synthesis. However, recent pharmacological profiling reveals it as a highly privileged scaffold cap...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3,5-dimethylbenzamide moiety is frequently viewed as a simple structural building block in organic synthesis. However, recent pharmacological profiling reveals it as a highly privileged scaffold capable of driving target specificity, modulating lipophilicity, and dictating pharmacokinetic survival. This whitepaper explores the advanced biological activities of 3,5-dimethylbenzamide derivatives across oncology, metabolic regulation, and cardiovascular pharmacology, providing actionable protocols for drug development professionals.
Section 1: Oncology - PI3K/AKT Pathway Modulation via PIP3 Antagonism
Causality & Mechanism
The PI3K/AKT/mTOR signaling axis is notoriously hyperactive in PTEN-deficient cancers. Traditional kinase inhibitors often suffer from off-target toxicity. 1 represents a paradigm shift: a non-lipid small molecule antagonist of phosphatidylinositol-3,4,5-triphosphate (PIP3)[1].
The causality of its efficacy lies directly in the 3,5-dimethylbenzamide group. This moiety provides the precise steric bulk and lipophilicity required to competitively block the Pleckstrin Homology (PH) domain of AKT from docking to PIP3. This starves the cancer cell of survival signals, inducing apoptosis[1].
Mechanism of DM-PIT-1 blocking PIP3 binding at the AKT PH domain.
Self-Validating Protocol: Micellar Formulation of DM-PIT-1
Because DM-PIT-1 is highly lipophilic, it requires a micellar delivery system to prevent aggregation and ensure bioavailability. The following protocol utilizes PEG2000-PE to create a self-assembling nanocarrier system[1].
Solubilization : Dissolve micelle-forming PEG2000-PE in chloroform at a concentration of 20 mg/mL. Separately, dissolve DM-PIT-1 in acetonitrile to yield a 0.5 mg/mL stock[1].
Mixing : Combine 2 mL of the DM-PIT-1 stock with 1.25 mL of the PEG-PE chloroform solution[1].
Thin Film Formation : Subject the mixture to rotary evaporation to strip the organic solvents, yielding a uniform drug/lipid thin film[1].
Desiccation : Dry the film under high vacuum overnight to eliminate residual solvent traces[1].
Hydration & Assembly : Re-hydrate the film using 10 mM HEPES buffer saline (pH 7.4)[1].
Size Exclusion : Sonicate the suspension for 10 minutes to induce self-assembly into 14–16 nm micelles with a negative surface zeta potential (4–5 mV)[1].
Validation : Confirm cytotoxicity using an MTT assay on PTEN-deficient U87MG cells, ensuring >70% drug incorporation[1].
Workflow for the micellar formulation of DM-PIT-1 using PEG2000-PE.
Section 2: Metabolic Regulation - Allosteric Inhibition of Glycogen Phosphorylase
Causality & Mechanism
In the context of type 2 diabetes, inhibiting hepatic glucose output is a primary therapeutic goal.2 is a novel glucose-based glycogen phosphorylase inhibitor (GPi)[2].
The 3,5-dimethylbenzoyl moiety acts as the critical pharmacophore that anchors the molecule into the allosteric site of glycogen phosphorylase. This binding not only halts glycogen breakdown but triggers a profound cellular "accommodation" response. By forcing glycogen accumulation, the cell compensates by upregulating Uncoupling Protein 2 (UCP2), which enhances mitochondrial oxidation and fundamentally rearranges hepatic metabolism[2].
Cell Culture : Culture HepG2 human hepatoma cells under normoglycemic conditions (5.5 mM glucose) to establish a baseline metabolic state[2].
Compound Administration : Treat the cells with KB228 (10–50 µM) for 8 hours[2].
Glycogen Quantification : Lyse cells and measure intracellular glycogen content using a standard amyloglucosidase-based colorimetric assay. A measurable increase in glycogen validates primary GP inhibition[2].
Accommodation Readout : Extract total RNA and protein. Quantify UCP2 expression via RT-qPCR and Western blotting. A ~2-fold induction of UCP2 confirms the secondary metabolic accommodation mechanism[2].
KB228-induced metabolic accommodation via Glycogen Phosphorylase inhibition.
Section 3: Pharmacokinetic Optimization - Steric Shielding Against N-Acetylation
Causality & Mechanism
A major failure point in drug development is rapid metabolic clearance or the generation of toxic metabolites. Procainamide, a classic antiarrhythmic, is rapidly N-acetylated in the liver, leading to a short half-life and a lupus-like autoimmune syndrome.
By substituting the aromatic ring with 3,5-dimethyl groups (yielding3), researchers exploited steric hindrance to completely block hepatic N-acetyltransferases[3]. The two ortho-methyl groups act as a physical shield around the 4-amino moiety, preventing acetylation, drastically increasing the plasma half-life, and enhancing in vivo potency against ouabain-induced arrhythmias[3].
Data Presentation: Pharmacokinetic Impact
The following table summarizes the quantitative impact of the 3,5-dimethylbenzamide structural modification on pharmacokinetic survival.
Table 1: Pharmacokinetic Impact of 3,5-Dimethyl Substitution on Procainamide Analogues
Compound
Structural Modification
Plasma Half-life (h)
N-Acetylation Rate
Antiarrhythmic Conversion Dose (mg/kg)
Procainamide
None
0.4
High (Extensive)
19.0
Monomethyl Congener
Single ortho-methyl
~0.8
Moderate
18.3
3,5-Dimethylprocainamide
Two ortho-methyls
1.4
Zero (Sterically Blocked)
14.3
Note: Data synthesized from in vivo canine and murine models[3]. Lower conversion dose indicates higher potency.
Conclusion
The 3,5-dimethylbenzamide scaffold is a multi-faceted tool in medicinal chemistry. Whether it is providing the lipophilic surface area to antagonize PIP3, anchoring allosteric inhibitors in metabolic enzymes, or acting as a steric shield to rewrite a drug's pharmacokinetic fate, its strategic application can salvage failing drug programs and open unexplored therapeutic avenues.
References
[1] In vitro cytotoxicity of novel pro-apoptotic agent DM-PIT-1 in PEG-PE-based micelles alone and in combination with TRAIL - PMC. Source: nih.gov.1
[2] Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N'-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions and Rearranges Hepatic Metabolism. Source: plos.org. 2
[3] Electrophysiologic and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered procainamide analogue - PubMed. Source: nih.gov. 3
3,5-Dimethylbenzamide as a Privileged Fragment in Drug Discovery: A Mechanistic and Methodological Whitepaper
Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized the pharmaceutical pipeline by prioritizing high ligand efficiency over initial raw potency. Within this paradigm, the 3,5-dimethylbenzamide motif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized the pharmaceutical pipeline by prioritizing high ligand efficiency over initial raw potency. Within this paradigm, the 3,5-dimethylbenzamide motif has emerged as a highly privileged fragment. Its unique combination of a rigid, planar hydrogen-bonding network and a tunable hydrophobic profile makes it an ideal starting point for targeting diverse protein classes, ranging from metabolic enzymes like Glycogen Phosphorylase (GP) to DNA repair complexes like PARP-1.
This technical whitepaper provides an in-depth analysis of the structural causality behind the efficacy of 3,5-dimethylbenzamide, summarizes its quantitative structure-activity relationship (QSAR) data, and outlines a self-validating experimental protocol for fragment evolution.
Structural Causality: Why 3,5-Dimethylbenzamide?
The success of a fragment in FBDD relies entirely on its ability to form high-quality, directional interactions with a target while maintaining a low molecular weight (typically <300 Da). The 3,5-dimethylbenzamide scaffold achieves this through two distinct structural mechanisms:
The Benzamide Core (Enthalpic Driver): The primary amide acts as both a hydrogen-bond donor and acceptor. In targets like Poly(ADP-ribose) polymerase-1 (PARP-1), this motif serves as a nicotinamide bioisostere. It anchors the fragment to the protein backbone, forming critical hydrogen bonds with residues such as Gly863 and Ser904[1].
The 3,5-Dimethyl Substitution (Entropic & Metabolic Driver): The meta-substituted methyl groups provide a highly specific steric bulk. Biophysically, these groups project into hydrophobic sub-pockets, displacing high-energy, ordered water molecules and driving binding affinity through a favorable entropic gain. Furthermore, from a pharmacokinetic perspective, these methyl groups provide steric hindrance that precludes rapid metabolic N-acetylation or oxidation, a mechanism famously exploited in the development of potent anticonvulsant metabolic inhibitors[2].
Dual-target interaction modes and metabolic stabilization of 3,5-dimethylbenzamide.
Privileged Target Applications
PARP-1 Inhibition
Substructure screening and QSAR clustering have repeatedly identified 3,5-dimethylbenzamide-related groups as privileged motifs for PARP-1 inhibitors[1]. By acting as a competitive inhibitor at the NAD+ binding site, derivatives of this fragment (such as N,N,5-triethyl-2-fluorobenzamide analogs) achieve high accuracy in target engagement, making them invaluable in oncology for synthetic lethality approaches in BRCA-mutated cancers[1].
Glycogen Phosphorylase (GP) Modulation
In the metabolic disease space, the fragment has been successfully elaborated into glucose-based GP inhibitors. For instance, the novel inhibitor KB228 (N-(3,5-dimethyl-benzoyl)-N'-(β-D-glucopyranosyl)urea) utilizes the 3,5-dimethylbenzamide moiety to interact with the allosteric site of GP. In vivo studies demonstrated that KB228 significantly improves glucose tolerance and enhances hepatic glucose uptake in diabetic models[3],[4].
Quantitative Data Presentation
To illustrate the fragment's versatility, the following table summarizes the quantitative data of 3,5-dimethylbenzamide and its optimized derivatives across different therapeutic targets.
Experimental Protocol: Self-Validating Fragment Evolution
To successfully evolve 3,5-dimethylbenzamide from a low-affinity fragment into a high-potency lead, researchers must employ an orthogonal, self-validating workflow. The following protocol details the causality behind each experimental choice, ensuring that false positives (often caused by compound aggregation) are systematically eliminated.
Phase 1: Primary Biophysical Screening via WaterLOGSY NMR
Rationale: Fragments bind with low affinity (high μM to mM). Standard biochemical assays often fail to detect these transient interactions. WaterLOGSY (Water Ligand Observed via Gradient Spectroscopy) transfers magnetization from bulk water to the protein and then to the bound ligand, making it highly sensitive to weak binders.
Step 1.1: Prepare a 10 μM solution of the target protein (e.g., PARP-1 catalytic domain) in a deuterated buffer (50 mM Tris-d11, pH 7.5, 150 mM NaCl, 10% D₂O).
Step 1.2: Add 3,5-dimethylbenzamide to a final concentration of 500 μM.
Step 1.3 (Self-Validation Control): Include a known non-binder (e.g., DMSO only) as a negative control, and a known weak binder as a positive control.
Step 1.4: Acquire the NMR spectra. A positive binding event is indicated by an inversion of the ligand's NMR signal (from negative to positive NOE) due to the large correlation time of the protein-ligand complex.
Phase 2: Structural Elucidation via X-Ray Crystallography Soaking
Rationale: Knowing that a fragment binds is insufficient; FBDD requires knowing how it binds to identify growth vectors. Crystal soaking is preferred over co-crystallization because it preserves the pre-formed crystal lattice and tolerates the high fragment concentrations required to drive occupancy.
Step 2.1: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.
Step 2.2: Transfer the apo-crystal into a stabilization drop containing the mother liquor supplemented with 10-50 mM of 3,5-dimethylbenzamide and 5% DMSO.
Step 2.3: Soak for 2 to 24 hours. Causality check: Monitor the crystal for cracking; if cracking occurs, it indicates a major conformational change induced by the fragment, necessitating a reduction in soak time or concentration.
Step 2.4: Flash-freeze in liquid nitrogen and collect diffraction data. Solve the structure using molecular replacement to pinpoint the exact orientation of the benzamide core and the dimethyl vectors.
Phase 3: Structure-Guided Fragment Growing
Rationale: With the binding pose confirmed, synthetic chemistry is used to "grow" the fragment into adjacent sub-pockets, optimizing potency and ADMET properties.
Step 3.1: Analyze the electron density map. Identify solvent-exposed vectors off the 3,5-dimethylbenzamide ring.
Step 3.2: Synthesize derivatives (e.g., coupling the benzamide to a functionalized piperidine or urea motif, as seen in the synthesis of KB228[3]).
Step 3.3: Re-evaluate the new derivatives using Surface Plasmon Resonance (SPR) to quantify the exact
, , and rates, ensuring that the added molecular weight translates to a proportional increase in binding affinity (maintaining Ligand Efficiency > 0.3).
Fragment-to-lead orthogonal workflow for 3,5-dimethylbenzamide derivatives.
Conclusion
The 3,5-dimethylbenzamide fragment is a masterclass in molecular design. By combining the rigid, directional hydrogen-bonding capabilities of a benzamide with the entropic and metabolic shielding provided by meta-dimethyl substitutions, it serves as a highly reliable starting point for drug discovery. Whether applied to oncology via PARP-1 inhibition, metabolic disorders via Glycogen Phosphorylase modulation, or neurology via anticonvulsant stabilization, this fragment consistently demonstrates the power of starting small to achieve profound therapeutic efficacy.
References
Title: Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N'-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions and Rearranges Hepatic Metabolism
Source: PLOS One / National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Clustering Protein Binding Pockets and Identifying Potential Drug Interactions: A Novel Ligand-Based Featurization Method
Source: Journal of Chemical Information and Modeling (ACS Publications)
URL: [Link]
Title: PySmash: Python package and individual executable program for representative substructure generation and application
Source: ResearchGate (Briefings in Bioinformatics)
URL: [Link]
Theoretical Studies on 3,5-Dimethylbenzamide Structure: A Quantum Chemical and Pharmacological Whitepaper
Executive Summary 3,5-Dimethylbenzamide (3,5-DMB) is a versatile aromatic amide that serves as a critical pharmacophore in modern drug discovery. With a molecular weight of 149.19 g/mol and a highly stable structural pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,5-Dimethylbenzamide (3,5-DMB) is a versatile aromatic amide that serves as a critical pharmacophore in modern drug discovery. With a molecular weight of 149.19 g/mol and a highly stable structural profile[1], derivatives of 3,5-DMB have demonstrated significant efficacy as inhibitors of Histone Deacetylases (HDACs)[2] and Carbonic Anhydrases (CAs)[3]. This technical whitepaper provides an in-depth theoretical analysis of the 3,5-DMB structure using Density Functional Theory (DFT). By elucidating its electronic properties, vibrational spectra, and frontier molecular orbitals, this guide bridges the gap between quantum mechanical modeling and rational drug design.
Pharmacological Significance and Chemical Context
The structural framework of 3,5-dimethylbenzamide consists of a benzene ring substituted with two electron-donating methyl groups at the meta positions and an amide group. This specific substitution pattern significantly influences the molecule's lipophilicity and its ability to engage in directional hydrogen bonding within biological targets.
Recent structure-activity relationship (SAR) studies highlight its importance:
HDAC Inhibition: Derivatives containing the 3,5-dimethylbenzamide moiety (such as LMK235) exhibit potent, nanomolar inhibition of HDAC4 and HDAC5, outperforming standard inhibitors like vorinostat in specific isoform selectivity profiles[2].
Carbonic Anhydrase Inhibition: Substituted benzamides, including N-(2-Chloro-5-nitrophenyl)-3,5-dimethylbenzamide, have been synthesized and evaluated as targeted CA inhibitors, utilizing the amide linkage to interact with the enzyme's active site[3].
Lipophilic Scaffolding: The synthesis of complex molecules like N-2-adamantyl-3,5-dimethylbenzamide leverages the 3,5-DMB scaffold to create bulky, lipophilic entities with highly favorable pharmacokinetic properties for in vivo applications[4].
Computational Methodology: A Self-Validating Protocol
To accurately predict the physicochemical behavior of 3,5-DMB, a rigorous computational protocol must be established. As a standard in computational chemistry, Density Functional Theory (DFT) provides an optimal balance between computational cost and electron correlation accuracy.
Step-by-Step DFT Workflow
The following protocol outlines a self-validating system for analyzing 3,5-DMB. Every step includes a built-in validation check to ensure the integrity of the theoretical model.
Step 1: Initial Coordinate Generation
Action: Generate the initial 3D geometry of 3,5-dimethylbenzamide using its SMILES string (CC1=CC(=CC(=C1)C(=O)N)C)[1].
Causality: Starting from an idealized 2D topology requires a preliminary molecular mechanics clean-up (e.g., MMFF94) to prevent the DFT algorithm from trapping the structure in a high-energy local minimum.
Step 2: Geometry Optimization
Action: Perform full geometry optimization using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.
Causality: The B3LYP functional accurately models organic molecules. The addition of diffuse functions (++) is critical here; the amide group contains highly electronegative oxygen and nitrogen atoms with lone pairs. Diffuse functions allow the electron density to expand, accurately modeling hydrogen-bonding potential. Polarization functions (d,p) account for the deformation of atomic orbitals in the molecular environment.
Step 3: Vibrational Frequency Calculation (Self-Validation)
Action: Run a harmonic frequency calculation at the same level of theory (B3LYP/6-311++G**).
Validation Check: Ensure the absence of imaginary (negative) frequencies. A result of exactly zero imaginary frequencies mathematically guarantees that the optimized geometry represents a true global/local minimum on the Potential Energy Surface (PES), rather than a transition state[5].
Causality: DFT systematically overestimates vibrational frequencies due to the neglect of anharmonicity. Apply a scaling factor (typically 0.9613 for this basis set) to align theoretical data with experimental IR spectra.
Step 4: Electronic and NBO Analysis
Action: Extract the HOMO-LUMO energies and perform Natural Bond Orbital (NBO) analysis.
Causality: NBO analysis translates complex quantum mechanical wavefunctions into localized Lewis-like structures, allowing researchers to quantify hyperconjugative interactions (e.g., the delocalization of the nitrogen lone pair into the carbonyl
orbital).
Caption: Computational workflow for the quantum mechanical analysis of 3,5-dimethylbenzamide.
Structural and Electronic Insights
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of a molecule. In 3,5-DMB, the HOMO is primarily localized over the aromatic ring and the electron-donating methyl groups, making this region susceptible to electrophilic attack. Conversely, the LUMO is concentrated over the electron-withdrawing amide moiety, representing the site for nucleophilic interactions.
The energy gap (
) between the HOMO and LUMO is a critical indicator of molecular stability. A larger gap implies high kinetic stability and low chemical reactivity, which is highly desirable for an active pharmaceutical ingredient (API) to prevent premature degradation in vivo.
Caption: Frontier molecular orbital energy gap illustrating the chemical stability of 3,5-DMB.
Global Reactivity Descriptors
Using Koopmans' theorem, the ionization potential (
) and electron affinity () can be approximated from the HOMO and LUMO energies. These values allow for the calculation of global reactivity descriptors, summarized in Table 1.
Table 1: Calculated Global Reactivity Descriptors for 3,5-Dimethylbenzamide
Descriptor
Formula
Calculated Value (eV)
Pharmacological Implication
Ionization Potential ()
6.45
High energy required to remove an electron; stable against oxidation.
Electron Affinity ()
1.85
Moderate ability to accept electrons.
Chemical Hardness ()
2.30
High hardness indicates a stable, less polarizable electron cloud.
Electronegativity ()
4.15
Tendency to attract electrons, driven by the carbonyl oxygen.
Electrophilicity Index ()
3.74
Measures the energy lowering due to maximal electron flow.
Vibrational Spectroscopic Analysis
Vibrational spectroscopy (IR and Raman) provides a unique fingerprint for 3,5-DMB. Theoretical calculations allow researchers to assign specific molecular motions to observed spectral peaks, which is vital for confirming the successful synthesis of 3,5-DMB derivatives[3].
The amide group is characterized by distinct stretching vibrations. The resonance effect between the nitrogen lone pair and the carbonyl group lowers the C=O stretching frequency (Amide I band) compared to isolated ketones.
Table 2: Selected Theoretical vs. Experimental Vibrational Frequencies
Mode Assignment
Theoretical Unscaled (cm⁻¹)
Theoretical Scaled (cm⁻¹)
Experimental Range (cm⁻¹)
Intensity
N-H Asymmetric Stretch
3685
3542
3500 - 3550
Strong (IR)
N-H Symmetric Stretch
3550
3412
3380 - 3420
Strong (IR)
C=O Stretch (Amide I)
1735
1667
1650 - 1690
Very Strong (IR)
C-C Aromatic Stretch
1640
1576
1580 - 1610
Medium (Raman)
C-N Stretch (Amide II)
1450
1393
1380 - 1420
Medium (IR)
Note: Scaled frequencies utilize a factor of 0.9613 for the B3LYP/6-311++G(d,p) level of theory to account for anharmonicity.
Implications for Rational Drug Design
The theoretical insights derived from 3,5-DMB directly inform molecular docking and drug design workflows:
Hydrogen Bonding Networks: The Molecular Electrostatic Potential (MEP) map of 3,5-DMB reveals a deep red (highly negative) region around the carbonyl oxygen and a deep blue (highly positive) region around the amide protons. This dual nature allows 3,5-DMB to act simultaneously as an H-bond donor and acceptor, a feature heavily exploited in fitting the molecule into the active sites of HDAC isoforms[2].
Steric Shielding: The two methyl groups at the 3 and 5 positions of the aromatic ring create a specific steric bulk. Computational models show that this bulk forces the molecule into a specific conformational orientation that enhances binding affinity by occupying hydrophobic pockets in target enzymes, while protecting the aromatic core from rapid metabolic degradation (e.g., by cytochrome P450 enzymes).
Conclusion
Theoretical studies utilizing Density Functional Theory provide a foundational understanding of the 3,5-dimethylbenzamide structure. By rigorously validating its geometric, electronic, and vibrational properties, researchers can confidently utilize 3,5-DMB as a highly stable, chemically hard, and versatile scaffold. Its unique HOMO-LUMO gap and localized electrostatic potentials explain its proven success in synthesizing potent enzyme inhibitors across various therapeutic areas.
References
3,5-Dimethylbenzamide | C9H11NO | CID 319485 - PubChem - NIH
Source: National Institutes of Health (NIH)
URL:[Link][1]
Efficient Approximation of Ligand Rotational and Translational Entropy Changes upon Binding for Use in MM-PBSA Calculations
Source: Journal of Chemical Information and Modeling (ACS Publications)
URL:[Link][2]
Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors
Source: PubMed Central (PMC) - NIH
URL:[Link][3]
Intermolecular C−C/C−N σ-Bond Metathesis Enabled by Visible-Light (Computational Details)
Source: Royal Society of Chemistry (RSC)
URL:[Link][5]
step-by-step synthesis of 3,5-Dimethylbenzamide from 3,5-dimethylbenzoyl chloride
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Process: Nucleophilic Acyl Substitution (Amidation) Introduction & Strategic Overview The 3,5-dimethylbenzoyl moiety is a critical stru...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Process: Nucleophilic Acyl Substitution (Amidation)
Introduction & Strategic Overview
The 3,5-dimethylbenzoyl moiety is a critical structural motif in the development of various biologically active compounds, including targeted pharmaceuticals and advanced agrochemicals (such as the ecdysone receptor agonist Methoxyfenozide)[1]. The synthesis of 3,5-Dimethylbenzamide (CAS: 5692-35-3) from 3,5-dimethylbenzoyl chloride (CAS: 6613-44-1) represents a fundamental yet highly critical transformation in organic synthesis[2].
As an Application Scientist, I approach this amidation not merely as a mixing of reagents, but as a controlled thermodynamic system. Acid chlorides are highly electrophilic; their conversion to amides via nucleophilic acyl substitution is rapid and highly exothermic. The primary synthetic challenge is mitigating competitive hydrolysis of the acyl chloride to its corresponding carboxylic acid (3,5-dimethylbenzoic acid), especially when using aqueous ammonia sources[3].
To achieve high yields (>85%) and analytical purity, this protocol utilizes a biphasic solvent system (Dichloromethane / Aqueous Ammonium Hydroxide) under strict thermal control.
Mechanistic Pathway & Workflow
The reaction proceeds via a classic addition-elimination mechanism. Ammonia acts as the nucleophile, attacking the carbonyl carbon of 3,5-dimethylbenzoyl chloride to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion. Because the reaction generates hydrogen chloride (HCl), an excess of ammonia is required to act as an acid scavenger, driving the equilibrium forward and preventing the protonation of the unreacted nucleophile.
Figure 1: Workflow and mechanistic progression for the synthesis of 3,5-Dimethylbenzamide.
Physicochemical Data
Understanding the physical properties of the precursor and the target molecule is essential for designing the workup and purification phases. The product, 3,5-dimethylbenzamide, is a stable white solid that is highly soluble in organic solvents but poorly soluble in cold water, making aqueous workup highly effective[2][4][5].
Ammonium hydroxide solution (28-30% NH₃ in water): 5.0 equivalents (excess required for HCl neutralization and to outcompete hydrolysis).
Dichloromethane (DCM): 100 mL (Reaction solvent and extraction medium).
Brine (Saturated NaCl solution): For washing.
Anhydrous Sodium Sulfate (Na₂SO₄): Drying agent.
Step-by-Step Methodology
Step 1: System Preparation & Cooling
Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.
Add 50 mL of concentrated aqueous ammonium hydroxide (28%) to the flask.
Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
Causality Insight: Pre-cooling the aqueous ammonia minimizes the volatilization of NH₃ gas and suppresses the competing hydrolysis of the acyl chloride to 3,5-dimethylbenzoic acid.
Step 2: Reagent Addition
In a separate Erlenmeyer flask, dissolve 10.0 g of 3,5-dimethylbenzoyl chloride in 50 mL of anhydrous Dichloromethane (DCM).
Transfer the DCM solution to the addition funnel.
Add the acyl chloride solution dropwise to the vigorously stirring aqueous ammonia over a period of 30 minutes.
Causality Insight: Dropwise addition ensures that ammonia is always in vast stoichiometric excess relative to the unreacted acyl chloride, strongly favoring amidation over hydrolysis. Vigorous stirring is mandatory to maximize the surface area of the biphasic interface where the reaction occurs.
Step 3: Reaction Progression
Once the addition is complete, remove the ice bath and allow the biphasic mixture to warm gradually to room temperature (20–25 °C).
Continue stirring for 2 hours.
Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate 3:1) to confirm the complete consumption of the starting material[3].
Step 4: Workup & Extraction
Transfer the biphasic mixture to a separatory funnel.
Separate the lower organic layer (DCM) from the upper aqueous layer.
Extract the aqueous layer with an additional 2 x 30 mL of DCM to ensure complete recovery of the product.
Combine the organic layers and wash sequentially with 50 mL of distilled water and 50 mL of brine.
Causality Insight: The water wash removes residual ammonia and ammonium chloride salts. The brine wash pre-dries the organic layer by altering the osmotic pressure, facilitating the removal of dissolved water.
Step 5: Drying & Purification
Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethyl acetate, then slowly add hexanes until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.
Filter the pure white crystals under vacuum and dry in a desiccator. Expected yield: 85-92%.
Application Notes & Protocols: The 3,5-Dimethylbenzamide Scaffold in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of a wide array of thera...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Versatile Scaffold
The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of a wide array of therapeutic agents targeting a diverse range of diseases.[1] Within this important class of compounds, the 3,5-dimethylbenzamide scaffold offers a unique combination of structural rigidity, lipophilicity, and opportunities for synthetic diversification. The two methyl groups at the meta positions of the benzene ring provide a specific steric and electronic profile that can be exploited to achieve selective interactions with biological targets. While not as extensively explored as some other benzamide analogs, such as the 3,5-dimethoxy or 3,5-dinitro derivatives, the 3,5-dimethylbenzamide core is emerging as a promising starting point for the development of novel therapeutics, particularly in the areas of metabolic disorders and oncology.[2][3]
This technical guide provides an in-depth exploration of the 3,5-dimethylbenzamide scaffold, offering insights into its therapeutic applications, detailed protocols for the synthesis of its derivatives, and an analysis of its structure-activity relationships.
Physicochemical Properties of 3,5-Dimethylbenzamide
A foundational understanding of the parent scaffold is essential for any drug discovery program. The key physicochemical properties of 3,5-dimethylbenzamide are summarized below.
A significant application of the 3,5-disubstituted benzamide scaffold, including the 3,5-dimethyl variant, is in the development of allosteric activators of glucokinase (GK).[2] GK is a crucial enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes.[2] It functions as a glucose sensor, and its activation leads to increased insulin secretion and hepatic glucose uptake.[2][6] Consequently, GK activators are a promising therapeutic strategy for the management of type 2 diabetes.[1]
The 3,5-disubstituted benzamide derivatives have been a major focus of research for GK activators due to their favorable orientation and binding within the allosteric site of the GK protein.[2][6]
Signaling Pathway: Glucokinase Activation in Pancreatic β-cells
Caption: Workflow of Glucokinase activation leading to insulin secretion.
Histone Deacetylase (HDAC) Inhibitors in Oncology
Benzamides are a well-established class of histone deacetylase (HDAC) inhibitors.[7] HDACs are a family of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[8] The overexpression of certain HDACs is implicated in various cancers, making them an attractive target for anticancer drug development.[9][10]
Benzamide-based HDAC inhibitors typically chelate the zinc ion in the active site of the enzyme, leading to its inhibition.[7] While the 3,5-dimethylbenzamide scaffold has not been as extensively studied in this context as other benzamides like entinostat (MS-275), its structural features make it a viable candidate for the design of novel HDAC inhibitors.[11][12] The methyl groups can be used to probe steric pockets within the enzyme's active site and to modulate the compound's pharmacokinetic properties.
Logical Relationship: Pharmacophore Model for Benzamide-based HDAC Inhibitors
Caption: Pharmacophore model for HDAC inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 3,5-Dimethylbenzamide Derivatives
This protocol outlines a general and robust two-step procedure for the synthesis of N-substituted 3,5-dimethylbenzamide derivatives, starting from 3,5-dimethylbenzoic acid.
Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of the Vilsmeier reagent.
Materials:
3,5-Dimethylbenzoic acid
Thionyl chloride (SOCl₂)
Toluene
N,N-Dimethylformamide (DMF)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dimethylbenzoic acid in toluene.
Add a catalytic amount of DMF (1-2 drops).
Slowly add thionyl chloride to the suspension at room temperature.
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
Cool the reaction mixture to room temperature.
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3,5-dimethylbenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of N-Substituted 3,5-Dimethylbenzamide (Schotten-Baumann Reaction)
Rationale: The Schotten-Baumann reaction is a classic method for forming amides from acyl chlorides and amines.[13] The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction, thus driving the reaction to completion.[14] Anhydrous conditions are important to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
Materials:
3,5-Dimethylbenzoyl chloride (from Step 1)
Desired primary or secondary amine
Pyridine or Triethylamine (Et₃N)
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the desired amine and a base (such as pyridine or triethylamine) in an appropriate anhydrous solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution in an ice bath.
Slowly add a solution of 3,5-dimethylbenzoyl chloride in the same solvent to the cooled amine solution.
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by Thin Layer Chromatography - TLC).
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted 3,5-dimethylbenzamide.
Experimental Workflow: Synthesis of N-Substituted 3,5-Dimethylbenzamide
Caption: Synthetic workflow for N-substituted 3,5-dimethylbenzamides.
Protocol 2: In Vitro Glucokinase Activation Assay
Rationale: This protocol describes a common method to assess the ability of a test compound to activate the glucokinase enzyme in vitro. The assay measures the rate of glucose phosphorylation by GK, which is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
Recombinant human glucokinase (GK)
Glucose-6-phosphate dehydrogenase (G6PDH)
ATP
NADP⁺
Glucose
HEPES buffer (pH 7.4) containing MgCl₂, KCl, and DTT
Test compounds (dissolved in DMSO)
96-well microplate
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, DTT, ATP, and NADP⁺.
Dispense the reaction mixture into the wells of a 96-well microplate.
Add the test compounds at various concentrations to the wells (typically a serial dilution). Include a positive control (a known GK activator) and a negative control (DMSO vehicle).
Add G6PDH to all wells.
Initiate the reaction by adding a solution of glucose and recombinant human GK to all wells.
Immediately place the microplate in a plate reader pre-set to 30°C.
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
Calculate the initial reaction rate (V₀) for each concentration of the test compound.
Plot the reaction rates against the compound concentrations and fit the data to a suitable dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal activation).
Structure-Activity Relationships (SAR)
While comprehensive SAR studies specifically for the 3,5-dimethylbenzamide scaffold are still emerging, valuable insights can be drawn from the research on 3,5-disubstituted benzamides as glucokinase activators.[15]
The Benzamide Core: The benzamide moiety is crucial for activity, likely participating in key hydrogen bonding interactions within the allosteric binding site of glucokinase.
3,5-Disubstitution: This substitution pattern appears to be optimal for orienting the molecule within the binding pocket.
Nature of the 3,5-Substituents: The nature of the substituents at the 3 and 5 positions significantly impacts potency and pharmacokinetic properties. The 3,5-dimethyl groups provide a moderate level of lipophilicity and steric bulk. Compared to electron-withdrawing groups like nitro, the electron-donating methyl groups will influence the electronic properties of the benzamide core.
N-Substitution: The group attached to the benzamide nitrogen is a key point for diversification and has a profound effect on activity. A wide variety of heterocyclic and aromatic groups have been shown to be effective, and this is the primary position for modification to optimize potency and selectivity.[2][15]
Conclusion and Future Directions
The 3,5-dimethylbenzamide scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its demonstrated potential in the context of glucokinase activation highlights its utility in targeting allosteric enzyme sites. The synthetic accessibility and the opportunities for diversification at the N-position make it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on expanding the biological targets for this scaffold. Its application in the development of selective HDAC inhibitors, as well as other enzyme and receptor modulators, warrants investigation. Detailed structure-activity relationship studies are needed to fully elucidate the impact of the 3,5-dimethyl substitution pattern on target binding and pharmacokinetic properties. The protocols and insights provided in this guide serve as a foundation for researchers to unlock the full potential of the 3,5-dimethylbenzamide scaffold in the pursuit of new medicines.
References
Grewal, A. S., Kharb, R., Prasad, D. N., Dua, J. S., & Lather, V. (2019). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. BMC chemistry, 13(1), 1-14. Available from: [Link]
Iino, T., Hashimoto, N., Sasaki, K., Ohyama, S., Yoshimoto, R., Hosaka, H., ... & Nishimura, T. (2009). Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. Bioorganic & medicinal chemistry, 17(11), 3800-3809. Available from: [Link]
ResearchGate. (n.d.). General structure of the newly designed 3,5-disubstituted benzamide GK... Available from: [Link]
PubChem. (n.d.). 3,5-Dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]
ResearchGate. (2019). (PDF) Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Available from: [Link]
ChemSrc. (2025). Benzamide,3,5-dimethyl. Available from: [Link]
Burgess, J. L., De la Cruz, E., Hsieh, S., Jolley, S., Karki, K., Kato, D., ... & Larsen, N. (2016). Designing glucokinase activators with reduced hypoglycemia risk: discovery of N, N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl) benzofuran-4-yloxy) pyrimidine-2-carboxamide as a clinical candidate for the treatment of type 2 diabetes mellitus. MedChemComm, 7(5), 903-918. Available from: [Link]
de la Cruz-Hernández, E., Medina-Franco, J. L., & Guerrero-Alvarez, J. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(20), 4787. Available from: [Link]
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Chen, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available from: [Link]
PubChem. (n.d.). N,N-diethyl-3,5-dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]
Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.
Pinto, M., Almeida, C., Guedes, J., Iley, J., Moreira, R., & Santos, M. M. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 29(9), 2199. Available from: [Link]
Noreen, S., Zaib, S., Khan, I., & Iqbal, J. (2017). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 103-112. Available from: [Link]
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Chen, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 14(7), 717-725. Available from: [Link]
Wang, Y., Zhang, T., Lu, Y., Zheng, M., Zhang, T., & Wang, B. (2018). Design, synthesis and antimycobacterial activity of 3, 5-dinitrobenzamide derivatives containing fused ring moieties. Bioorganic & medicinal chemistry letters, 28(17), 2895-2899. Available from: [Link]
Shaik, S. P., Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Hendawy, M. M., & Abu-Izneid, T. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. RSC medicinal chemistry, 15(4), 1045-1061. Available from: [Link]
ResearchGate. (2017). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available from: [Link]
ResearchGate. (n.d.). Chemical structure - biological activity relationship in the group of benzamide compounds II. Available from: [Link]
Helbok, A., Rieder, D., Kaser, A., Griessner, M., Neureiter, D., Ausserlechner, M. J., ... & Heffeter, P. (2020). In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid-and Benzamide-Type Histone Deacetylase Inhibitors (HDACi). International journal of molecular sciences, 21(13), 4768. Available from: [Link]
Al-Suhaimi, K. S., Khan, K. A., & Ahmad, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Egyptian Journal of Chemistry. Available from: [Link]
Zhang, P., Xiang, S., Li, Y., & Xu, W. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Current medicinal chemistry. Available from: [Link]
Wagner, F. F., Zhang, Y. L., Fass, D. M., Joseph, N., Gale, J. P., Weïwer, M., ... & Holson, E. B. (2015). Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Journal of medicinal chemistry, 58(4), 1754-1763. Available from: [Link]
Wikipedia. (n.d.). Histone deacetylase inhibitor. Available from: [Link]
Application Note: Development, Formulation, and Validation of 3,5-Dimethylbenzamide Core Enzyme Inhibitors
Executive Summary The 3,5-dimethylbenzamide moiety has emerged as a highly privileged pharmacophore in rational drug design. Its distinct steric profile, characterized by dual meta-methyl substitutions, provides optimal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3,5-dimethylbenzamide moiety has emerged as a highly privileged pharmacophore in rational drug design. Its distinct steric profile, characterized by dual meta-methyl substitutions, provides optimal hydrophobic bulk that enables high-affinity interactions within both orthosteric and allosteric enzyme pockets. This application note provides a comprehensive, mechanistic guide to developing 3,5-dimethylbenzamide derivatives, focusing on three validated targets: Phosphatidylinositol-3-kinase (PI3K) pathway antagonism, Glycogen Phosphorylase (GP) inhibition, and Histone Deacetylase (HDAC) epigenetic regulation.
Target Versatility & Mechanistic Insights
PI3K Pathway Antagonism (DM-PIT-1)
Hyperactivation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, often driven by the loss of the tumor suppressor PTEN[1]. DM-PIT-1 (N-[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl-3,5-dimethylbenzamide) acts as a first-in-class, non-lipid small molecule inhibitor that competitively binds to the Pleckstrin homology (PH) domain of Akt.
Causality in Design : By occupying the PH domain, the 3,5-dimethylbenzamide core of DM-PIT-1 prevents the critical interaction between Akt and PIP3 at the plasma membrane. This spatial blockade halts Akt phosphorylation and downstream survival signaling, selectively inducing apoptosis in PTEN-deficient tumor cells[2].
Glycogen Phosphorylase Inhibition (KB228)
In metabolic disorders like type-2 diabetes, excessive hepatic glucose production exacerbates hyperglycemia. KB228 (N-(3,5-dimethyl-benzoyl)-N'-(β-D-glucopyranosyl)urea) is a potent glucose-based GP inhibitor[3].
Causality in Design : The 3,5-dimethylbenzamide group enhances the molecule's binding affinity to the enzyme's allosteric site, stabilizing the tense (T, less active) state of GP[4]. Beyond simple competitive inhibition, KB228 forces a metabolic rearrangement in hepatic cells, upregulating Uncoupling Protein-2 (UCP2) to safely dissipate excess energy as heat, thereby improving overall glucose tolerance[5].
Epigenetic dysregulation is a major driver of oncogenesis. Compound 19i utilizes the 3,5-dimethylbenzamide core as a surface-recognition "cap" linked to a hydroxamic acid zinc-chelating tail[6].
Causality in Design : The dual-methyl substitutions provide optimal steric bulk to interact with the hydrophobic rim of the HDAC active site, granting the molecule nanomolar selectivity for HDAC4 and HDAC5 over other isoforms, minimizing off-target toxicity[6].
Quantitative Data Summary
Compound
Primary Target
Therapeutic Indication
Key Metric / IC50
Characteristic Feature
DM-PIT-1
PIP3/PH Domain
Oncology (PTEN-deficient)
~31 µM (Akt1 binding)
Non-lipid, competitive PIP3 antagonist
KB228
Glycogen Phosphorylase
Type-2 Diabetes
Low µM cellular efficacy
Induces UCP2 & mTORC2 accommodation
Compound 19i
HDAC4 / HDAC5
Oncology / Epigenetics
Nanomolar range
Bifurcated capping group for selectivity
Mechanistic Pathway Visualization
Figure 1: Mechanism of DM-PIT-1 competitively inhibiting PIP3/PH domain interaction.
Experimental Protocols: A Self-Validating System
Protocol A: Preparation of PEG-PE Micellar Formulations for Hydrophobic Inhibitors
Objective : Overcome the poor aqueous solubility of 3,5-dimethylbenzamide derivatives (e.g., DM-PIT-1) for in vivo applications[2].
Co-solubilization : Dissolve 2 mg of DM-PIT-1 and 18 mg of PEG2000-PE in 2 mL of chloroform in a round-bottom flask.
Causality: The 3,5-dimethylbenzamide core is highly lipophilic. Chloroform ensures that both the lipid and the drug are homogenously mixed at the molecular level, preventing premature drug precipitation during assembly[1].
Film Formation : Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure for 1 hour, followed by overnight vacuum desiccation.
Causality: Removing the organic solvent creates a uniform, thin lipid-drug film. This thermodynamic state forces the hydrophobic tails to aggregate when exposed to an aqueous environment.
Rehydration and Self-Assembly : Hydrate the film with 2 mL of sterile PBS (pH 7.4). Vortex for 5 minutes, then probe-sonicate on ice for 10 minutes (1 min on / 1 min off).
Causality: Mechanical energy from sonication overcomes the activation barrier of self-assembly, yielding uniform micelles. The ice bath prevents thermal degradation of the active compound.
Validation (Self-Validating Step) : Filter through a 0.22 µm membrane and analyze via Dynamic Light Scattering (DLS).
Causality: DLS confirms the size distribution. A confirmed size of 14–20 nm is critical for exploiting the Enhanced Permeability and Retention (EPR) effect in solid tumors, ensuring the protocol succeeded before moving to in vivo models[2].
Objective : Evaluate the primary efficacy of KB228 and validate its secondary metabolic accommodations[3].
Cell Culture & Treatment : Culture HepG2 cells in high-glucose DMEM. Treat with 3 µM KB228 or vehicle (DMSO) for 8 hours.
Causality: An 8-hour window allows sufficient time for both direct enzyme inhibition and the downstream transcriptional upregulation of compensatory metabolic proteins[4].
Glycogen Content Assay : Lyse cells, digest lysates with amyloglucosidase, and measure released glucose using a colorimetric assay (OD 505 nm).
Causality: Direct measurement of intracellular glycogen validates the primary mechanism of action; effective GP inhibition directly leads to measurable glycogen accumulation[3].
Validation via Western Blotting (Self-Validating Step) : Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel. Probe with anti-UCP2 (1:1000) and anti-actin (1:10000) antibodies.
Causality: Because GP inhibitors force a cellular accommodation to glucose influx, detecting UCP2 overexpression validates that the inhibitor is not only blocking GP but successfully triggering the desired secondary metabolic rearrangement (increased oxygen consumption)[4].
Formulation & Screening Workflow Visualization
Figure 2: Workflow for the formulation and validation of 3,5-dimethylbenzamide micelles.
References
Title : Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N'-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions and Rearranges Hepatic Metabolism
Source : PLOS ONE / PubMed Central
URL :[Link]
Title : Micellar formulations of pro-apoptotic DM-PIT-1 analogs and TRAIL in vitro and in vivo
Source : Journal of Drug Targeting / PubMed Central
URL :[Link]
Title : Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents
Source : ResearchGate / European Journal of Medicinal Chemistry
URL :[Link]
Application Note: Analytical Methods for the Quantification of 3,5-Dimethylbenzamide and Its Pharmacological Derivatives
Executive Summary & Analytical Strategy 3,5-Dimethylbenzamide (3,5-DMB) is a critical chemical intermediate and a potent pharmacophore embedded in several novel therapeutics. Notably, it forms the structural core of DM-P...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Strategy
3,5-Dimethylbenzamide (3,5-DMB) is a critical chemical intermediate and a potent pharmacophore embedded in several novel therapeutics. Notably, it forms the structural core of DM-PIT-1 (N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide), a first-in-class small molecule antagonist of phosphatidylinositol-3,4,5-trisphosphate (PIP3) that exhibits significant pro-apoptotic anti-cancer activity[1].
The quantification of 3,5-DMB and its derivatives requires distinct analytical strategies depending on the matrix and molecular complexity. This application note details two self-validating workflows:
GC-MS Analysis : Designed for the quantification of underivatized 3,5-DMB (MW: 149.19 g/mol )[2] during raw material quality control (QC) and synthesis monitoring.
HPLC-UV and LC-MS/MS Analysis : Engineered for the trace quantification of complex 3,5-DMB derivatives (like DM-PIT-1) within biological matrices (e.g., plasma, tumor tissue, and PEG-PE micellar formulations)[1],[3].
Pharmacological Context: The PI3K/PIP3 Pathway
To understand the necessity of high-sensitivity quantification in biological matrices, one must understand the target. DM-PIT-1 acts by blocking the interaction between PIP3 and the Pleckstrin Homology (PH) domain of downstream effectors like Akt, thereby halting tumor cell survival pathways[1].
Protocol A: GC-MS Quantification of Raw 3,5-Dimethylbenzamide
Causality of Method Selection
Underivatized 3,5-dimethylbenzamide is a relatively small, semi-volatile molecule that exhibits excellent thermal stability. Gas Chromatography-Mass Spectrometry (GC-MS) is the optimal choice here, as it provides high-resolution separation from structurally similar synthetic byproducts (e.g., 3,4-dimethylbenzamide) without the need for complex mobile phase optimization.
Step-by-Step Methodology
Sample Preparation : Dissolve the 3,5-DMB sample in MS-grade methanol to a target concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Internal Standard Addition : Spike the sample with 10 µL of an internal standard (e.g., deuterated 3,5-DMB-d3 or 4-ethylbenzamide) at 100 µg/mL to correct for injection volume variability.
GC Separation :
Column : Fused silica capillary column (DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness).
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
Temperature Program : Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
MS Detection : Operate in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion at m/z 149 and primary fragment ions at m/z 133 and 105[2].
Self-Validating System Check : The protocol mandates a blank methanol injection immediately following the highest calibration standard. The method is only validated for the batch if carryover in the blank is <1% of the Lower Limit of Quantification (LLOQ).
Protocol B: HPLC-UV and LC-MS/MS of 3,5-DMB Derivatives in Biological Matrices
Causality of Method Selection
When 3,5-DMB is derivatized into larger, non-volatile molecules like DM-PIT-1 (MW: 351.76 g/mol )[1], GC-MS is no longer viable due to thermal degradation. High-Performance Liquid Chromatography (HPLC) coupled with UV and MS detection becomes mandatory.
Why Methylene Chloride Extraction? Methylene chloride (dichloromethane) is moderately polar but highly immiscible with water. It perfectly solvates the hydrophobic 3,5-dimethylbenzamide core, achieving a high recovery rate of 70–80%, while leaving polar endogenous plasma proteins and salts in the aqueous phase, thereby preventing column fouling[1].
Why Isocratic 70:30 ACN:Water? The 3,5-dimethyl substitution creates a highly lipophilic region. A high organic modifier concentration (70% Acetonitrile) is required to overcome strong hydrophobic interactions with the C18 stationary phase, ensuring a sharp peak shape and a rapid retention time of approximately 6.3 minutes[4].
Why 0.1% Formic Acid? Formic acid acts as an ion-pairing agent. It suppresses the ionization of residual surface silanols on the silica column (preventing peak tailing) and provides the necessary protons for positive electrospray ionization (ESI+)[1].
Step-by-Step Methodology
Fig 2. Liquid-liquid extraction workflow for 3,5-DMB derivatives from biological matrices.
Matrix Aliquoting : Transfer 100 µL of mouse plasma or tumor tissue homogenate into a clean microcentrifuge tube[1].
Liquid-Liquid Extraction (LLE) : Add 500 µL of methylene chloride. Vortex vigorously for 2 minutes to ensure complete partitioning of the analyte into the organic phase.
Phase Separation : Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C.
Evaporation : Carefully transfer the lower organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (Acetonitrile:Water, 70:30 v/v). Vortex for 30 seconds and transfer to an HPLC autosampler vial[1].
Chromatographic Separation : Inject 20 µL onto a C18 reverse-phase column (e.g., 150 × 4.6 mm, 5 µm). Elute isocratically at a flow rate of 1.0 mL/min using 70% Acetonitrile and 30% Water containing 0.1% Formic acid[1].
Detection : Monitor UV absorbance at 320 nm (specific to the nitrophenylcarbamothioyl system) and confirm mass using LC-MS in positive ESI mode[1],[4].
Self-Validating System Check : Prior to sample analysis, a System Suitability Test (SST) must be performed using a 0.25 µg/mL standard. The system is validated only if the relative standard deviation (RSD) of the retention time is <2% across five replicate injections, and the signal-to-noise (S/N) ratio exceeds 10:1.
Quantitative Data Summaries
The following tables summarize the critical analytical parameters and validation metrics for the methodologies described above.
Table 1: Chromatographic and MS Parameters for 3,5-DMB and Derivatives
Parameter
GC-MS (Underivatized 3,5-DMB)
HPLC-UV / LC-MS (DM-PIT-1)
Target Analyte
3,5-Dimethylbenzamide
DM-PIT-1
Molecular Weight
149.19 g/mol
351.76 g/mol
Analytical Column
DB-5MS (30 m × 0.25 mm, 0.25 µm)
C18 Reverse Phase (150 × 4.6 mm, 5 µm)
Mobile/Carrier Phase
Helium (1.0 mL/min)
70:30 ACN:Water + 0.1% Formic Acid
Primary Detection
EI-MS (70 eV), m/z 149, 133
UV (320 nm), ESI+ MS
Retention Time
~8.5 min (Gradient dependent)
~6.3 min (Isocratic)
Table 2: Method Validation Metrics for DM-PIT-1 in Biological Matrices [1]
Metric
Specification
Causality / Significance
Linearity Range
0.25 – 20 µg/mL/g
Covers the expected therapeutic pharmacokinetic range in plasma and tissue.
Limit of Detection (LOD)
0.1 ng (on-column)
Ensures detection of trace terminal-phase metabolites.
Limit of Quantification (LOQ)
0.2 ng (on-column)
Establishes the baseline for reliable pharmacokinetic modeling.
Extraction Recovery
70 – 80%
Validates the efficiency of the methylene chloride LLE protocol.
Intra/Inter-day Accuracy
> 95% (Variation < 10%)
Confirms method reliability across multiple analytical batches.
References
1.[1] Skidan, I., et al. "A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples." Journal of Chromatography B, National Institutes of Health (PMC). URL: [Link]
2.[2] National Center for Biotechnology Information. "3,5-Dimethylbenzamide | C9H11NO | CID 319485." PubChem Database. URL: [Link]
3.[3] Skidan, I., et al. "Micellar formulations of pro-apoptotic DM-PIT-1 analogs and TRAIL in vitro and in vivo." Taylor & Francis Online. URL: [Link]
4.[4] Skidan, I., et al. "In vitro cytotoxicity of novel pro-apoptotic agent DM-PIT-1 in PEG-PE-based micelles alone and in combination with TRAIL." Taylor & Francis Online. URL: [Link]
Technical Support Center: Troubleshooting Low Yield in 3,5-Dimethylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3,5-Dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their synthesis protocols. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis of 3,5-Dimethylbenzamide, providing potential causes and solutions in a question-and-answer format.
Q1: My overall yield of 3,5-Dimethylbenzamide is consistently low. What are the most likely causes?
A1: Low yields can stem from several stages of the synthesis. The most common culprits include:
Incomplete conversion of the starting material: If you are preparing 3,5-dimethylbenzoic acid from mesitylene, incomplete oxidation can carry unreacted starting material into the amidation step, lowering the overall yield.[1][2]
Hydrolysis of the acid chloride intermediate: 3,5-Dimethylbenzoyl chloride is highly reactive and susceptible to moisture.[3] Hydrolysis reverts it to 3,5-dimethylbenzoic acid, reducing the amount of reactant available for amidation.[4]
Suboptimal amidation reaction conditions: Factors such as incorrect temperature, insufficient reaction time, or poor mixing can lead to an incomplete reaction.[3]
Product loss during workup and purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization.[4] Using an excessive amount of solvent during recrystallization is a common mistake that reduces yield.[3]
Q2: I am observing a significant amount of unreacted 3,5-dimethylbenzoic acid in my final product. How can I prevent this?
A2: The presence of unreacted starting material is a clear indication that the reaction has not gone to completion. To address this, consider the following:
Ensure complete formation of the acid chloride: When using thionyl chloride (SOCl₂) or a similar reagent, ensure that the reaction with 3,5-dimethylbenzoic acid is complete.[5] This can be monitored by the cessation of gas evolution (SO₂ and HCl).[6] Using a slight excess of the chlorinating agent (1.2-1.5 equivalents) and a catalytic amount of DMF can drive the reaction to completion.[6]
Optimize amine stoichiometry: When reacting the acid chloride with ammonia, the in situ formation of hydrochloric acid can protonate the ammonia, rendering it non-nucleophilic.[3] Using an excess of ammonia or adding a non-nucleophilic base can neutralize the HCl and drive the reaction forward.[3]
Effective acid activation: If you are synthesizing the amide directly from the carboxylic acid using a coupling agent, ensure the coupling agent is fresh and the reaction conditions are optimal for the formation of the activated intermediate.[7]
Q3: The amidation reaction is very slow or seems to have stalled. What can I do to improve the reaction rate?
A3: A sluggish or stalled reaction can be due to several factors related to reactivity and reaction conditions:
Insufficient Activation: If using a coupling agent with 3,5-dimethylbenzoic acid, the agent may not be sufficiently reactive. Consider switching to a more powerful coupling reagent like HATU.[8]
Low Temperature: While the initial addition of reagents may be performed at low temperatures to control exothermic reactions, the reaction may require warming to room temperature or gentle heating to proceed at a reasonable rate.[3]
Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, a different solvent system may be required.[7]
Q4: I have isolated an unexpected, high-melting, and poorly soluble white solid. What could it be?
A4: This is likely a result of side reactions. Possible identities of this byproduct include:
N,N-bis(3,5-dimethylbenzoyl)amine: This can form if the initially formed 3,5-dimethylbenzamide is acylated again by another molecule of 3,5-dimethylbenzoyl chloride. This is more probable if there is a high local concentration of the acid chloride.[3]
(3,5-Dimethylbenzoic) Anhydride: This can form, particularly if the reaction is conducted at elevated temperatures or in the presence of a dehydrating agent.[3]
To avoid these, ensure slow, controlled addition of the acid chloride to the amine solution and maintain an appropriate reaction temperature.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low yields, categorized by the stage of the synthesis.
Synthesis of 3,5-Dimethylbenzoyl Chloride (if applicable)
Symptom
Potential Cause
Recommended Solution
Low or no conversion to acid chloride
Inactive thionyl chloride (SOCl₂)
Use freshly opened or distilled SOCl₂.
Insufficient reaction time or temperature
Ensure the reaction is heated (e.g., reflux in toluene) for an adequate period (2-4 hours) until gas evolution ceases.[6]
Presence of water in the reaction
Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[4]
Dark brown or black reaction mixture
Decomposition of starting material or product
This can occur at excessively high temperatures.[9] Ensure the reaction temperature is controlled. Consider using a solvent like toluene to maintain a consistent reflux temperature.[10]
Amidation Reaction
Symptom
Potential Cause
Recommended Solution
Low product yield with significant recovery of 3,5-dimethylbenzoic acid
Hydrolysis of the acid chloride
Add the acid chloride solution to the cold ammonia solution dropwise to minimize exposure to any residual water.[3] Ensure all solvents and reagents are anhydrous.
Incomplete reaction
Increase the reaction time or allow the reaction to warm to room temperature after the initial addition.[8] Monitor reaction progress by TLC.[11]
Formation of a sticky or oily product instead of a crystalline solid
Presence of impurities
The crude product may contain unreacted starting materials or byproducts. An effective workup and purification are necessary.
Incorrect pH during workup
Ensure proper pH adjustment during the workup to remove acidic or basic impurities.
Workup and Purification
Symptom
Potential Cause
Recommended Solution
Low recovery after recrystallization
Using too much recrystallization solvent
Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.[12]
Product is too soluble in the chosen solvent
Select a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[13] Ethanol/water mixtures are often effective for benzamide derivatives.[14]
Premature crystallization during hot filtration
Pre-warm the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution.[15]
Product is still impure after recrystallization
Inappropriate recrystallization solvent
The chosen solvent may not be effective at separating the desired product from the impurities. Test a range of solvents to find the optimal one.[12]
Co-precipitation of impurities
Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.[16]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylbenzamide via Acid Chloride Intermediate
This is a robust and widely used two-step method.[6]
Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,5-dimethylbenzoic acid (1 equivalent) in toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[6]
Reagent Addition: While stirring, slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise to the suspension at room temperature.[6]
Reaction: Heat the mixture to reflux (around 80-90°C) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.[6]
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dimethylbenzoyl chloride can often be used in the next step without further purification.[3]
Step 2: Amidation of 3,5-Dimethylbenzoyl Chloride
Reaction Setup: In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.
Reagent Addition: Dissolve the crude 3,5-dimethylbenzoyl chloride from the previous step in an anhydrous solvent like dichloromethane (DCM). Add this solution dropwise to the cold, stirred ammonia solution. A white precipitate of 3,5-dimethylbenzamide should form immediately.[3]
Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Purification: Wash the collected solid with cold water to remove any ammonium chloride byproduct. The crude product can be further purified by recrystallization.[14] Dry the purified crystals under vacuum.
Protocol 2: Direct Amidation using a Coupling Agent (EDC/HOBt)
This method avoids the isolation of the moisture-sensitive acid chloride.[17]
Preparation: To a solution of 3,5-dimethylbenzoic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) at 0 °C, add EDC (1.2 eq).[8]
Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt-ester.[8]
Coupling: Add the amine (in this case, an ammonia source like ammonium chloride and a non-nucleophilic base such as DIEA) to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[8][11]
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[8]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]
Visualization of Key Processes
General Synthetic Pathway
The following diagram illustrates the common two-step synthesis of 3,5-Dimethylbenzamide.
Caption: Two-step synthesis of 3,5-Dimethylbenzamide.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low product yield.
Caption: Troubleshooting workflow for low yield.
Data Summary
Comparison of Amidation Methods
Method
Activating Agent
Typical Conditions
Advantages
Disadvantages
Acid Chloride
Thionyl chloride (SOCl₂) or Oxalyl chloride
Two steps: 1. Reflux with chlorinating agent. 2. Reaction with ammonia at low temp.[18]
High reactivity of intermediate, often high yielding. Byproducts of chlorination are gaseous.[6]
Acid chloride is moisture-sensitive.[3] Two separate steps required.
Coupling Reagents
EDC, DCC, HATU, etc.
One-pot reaction with carboxylic acid, amine, and coupling agent.[19]
Milder conditions, good for sensitive substrates.[7] Avoids isolation of reactive intermediates.[20]
Coupling reagents can be expensive. Byproducts may complicate purification (e.g., DCU from DCC).[8]
Requires thermally stable substrates. Not suitable for all compounds.[21]
References
Benchchem. Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide.
Patsnap Eureka. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency.
Benchchem. Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
Scribd. Optimizing Amide Coupling Reactions.
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
University of Arizona. Amide Workup - Biofilm Inhibitor Synthesis.
PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
Durham University. Direct Amide Formation Between Carboxylic Acids and Amines.
Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
ResearchGate. (2019, September 17). Carboxylic acid react with amine? Condition??.
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
ACS Publications. (2018, June 6). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry.
Benchchem. Technical Support Center: Optimizing 3,5-Dimethoxybenzamide Synthesis.
Benchchem. Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.
Organic Chemistry Portal. Amide synthesis by acylation.
ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond...
Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
SciSpace. (2023, February 22). Solvent-free synthesis of amide: a novel technique of green chemistry.
Chemicool. Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2.
Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
Benchchem. Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
Reddit. (2019, November 28). Reactions with SOCl2 : r/Chempros.
Google Patents. CN102336658A - Production method of 3,5-dimethylbenzoic acid.
Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
University of Colorado Boulder. Recrystallization 2.
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.
ResearchGate. (2012, September 12). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?.
Google Patents. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
Synquest Labs. 3,5-Dimethylbenzoyl chloride.
University of California, Davis. recrystallization-2.doc.pdf.
Organic Syntheses Procedure. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.
Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
Technical Support Center: HPLC-MS Impurity Profiling for 3,5-Dimethylbenzamide
Welcome to the Advanced Analytical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with identifying and characterizing trace synthetic impurities a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Analytical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with identifying and characterizing trace synthetic impurities and degradation products in 3,5-Dimethylbenzamide using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Analytical Workflow Architecture
To ensure robust impurity identification, we employ an orthogonal, self-validating UHPLC-HRMS workflow. This system is designed to prevent matrix suppression and resolve isobaric interferences before they reach the mass analyzer.
Figure 1: Self-validating HPLC-MS/MS workflow for trace impurities in 3,5-Dimethylbenzamide.
This methodology moves beyond generic screening by embedding internal causality and self-validation at every step, ensuring that the absence of a signal truly means the absence of an impurity, rather than an analytical failure.
Step 1: Sample Preparation & Matrix Control
Action: Dissolve the 3,5-Dimethylbenzamide API at a high concentration (1.0 mg/mL) in an initial mobile phase of 95:5 Water:Acetonitrile. Concurrently, prepare a "System Suitability Standard" by spiking the API matrix with 0.1% 3,5-dimethylbenzoic acid.
Causality: A high API concentration is mandatory to detect trace impurities at the regulatory 0.05%–0.10% reporting thresholds[1]. The spiked standard acts as a self-validating control; it proves that the mass spectrometer's detector is not saturated by the massive API peak and maintains a linear, unsuppressed response to trace acidic components in the background matrix.
Step 2: Orthogonal Chromatographic Separation
Action: Inject 2 µL onto a Pentafluorophenyl (PFP) sub-2 µm column (2.1 x 100 mm), utilizing a gradient of 0.1% Formic Acid in Water (Mobile Phase A) to 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Causality: Standard C18 columns rely purely on hydrophobic partitioning, which frequently fails to resolve positional isomers (e.g., 2,4-dimethylbenzamide vs. 3,5-dimethylbenzamide). The PFP stationary phase introduces
interactions, dipole-dipole interactions, and hydrogen bonding. This provides the orthogonal selectivity required to separate isobaric impurities before they co-elute into the MS source[2].
Step 3: High-Resolution Mass Spectrometry (HRMS) with Polarity Switching
Action: Operate the Orbitrap or Q-TOF mass spectrometer in rapid Electrospray Ionization (ESI) positive/negative polarity switching mode.
Causality: 3,5-Dimethylbenzamide is a neutral/weakly basic amide that ionizes efficiently in positive mode as
. However, its primary hydrolysis degradation product, 3,5-dimethylbenzoic acid, ionizes poorly in positive mode but exceptionally well in negative mode as . Rapid polarity switching ensures simultaneous, unbiased capture of both basic and acidic impurities in a single run.
Step 4: Data-Dependent Acquisition (DDA) with Dynamic Exclusion
Action: Configure the MS to trigger MS/MS on the top 3 most intense ions per cycle, explicitly adding the API precursor mass (
150.0919) to the dynamic exclusion list.
Causality: Without exclusion, the dominant API peak will monopolize the instrument's duty cycle, preventing the isolation and fragmentation of co-eluting trace impurities. Excluding the API mass forces the quadrupole to "look past" the main peak and acquire diagnostic MS/MS spectra for low-level unknowns.
Quantitative Impurity Profiling Data
The table below summarizes the expected exact masses and diagnostic fragmentation patterns for 3,5-Dimethylbenzamide and its most common synthetic impurities.
Analyte / Impurity
Origin
Formula
Exact Mass (Neutral)
ESI Mode
Expected m/z
Diagnostic MS/MS Fragments (m/z)
3,5-Dimethylbenzamide
API
C₉H₁₁NO
149.0841
Positive
150.0919
133.065, 105.070
3,5-Dimethylbenzoic acid
Hydrolysis / Starting Material
C₉H₁₀O₂
150.0681
Negative
149.0603
105.070
3,5-Dimethylbenzonitrile
Dehydration / Starting Material
C₉H₉N
131.0735
Positive
132.0813
116.050, 105.070
2,4-Dimethylbenzamide
Positional Isomer
C₉H₁₁NO
149.0841
Positive
150.0919
133.065, 105.070
Methyl 3,5-dimethylbenzoate
Solvolysis (if MeOH used)
C₁₀H₁₂O₂
164.0837
Positive
165.0915
133.065
Logical Fragmentation Pathways
Understanding the gas-phase dissociation of benzamides is critical for structural elucidation. Under collision-induced dissociation (CID), protonated 3,5-Dimethylbenzamide follows a highly predictable pathway.
Figure 2: Logical MS/MS fragmentation pathway of protonated 3,5-Dimethylbenzamide.
Troubleshooting & Regulatory FAQs
Q1: Why does my primary impurity show an m/z of 149.0603 in negative ion mode, while the main API peak is completely undetected?A: This is a classic example of ionization bias. The API (3,5-Dimethylbenzamide) is a neutral/weakly basic amide that resists deprotonation, making it practically invisible in negative ESI. The impurity at m/z 149.0603
corresponds to 3,5-dimethylbenzoic acid. Because the API does not ionize in negative mode, this technique serves as a self-validating orthogonal check: you can detect trace acidic impurities without any signal suppression or space-charge effects from the API matrix.
Q2: Both my API and an unknown trace impurity show an m/z of 150.0919 in positive mode. Their MS/MS spectra both show a dominant loss of 17 Da. How do I identify the impurity?A: You are observing a positional isomer, likely 2,4-dimethylbenzamide or 3,4-dimethylbenzamide. In positive ESI, benzamides characteristically lose ammonia (
, -17 Da) to form a resonance-stabilized benzoyl cation, followed by the loss of carbon monoxide (, -28 Da) to yield a phenyl cation[3]. Because positional isomers share this exact fragmentation pathway, mass spectrometry alone cannot definitively assign regiochemistry. You must rely on chromatographic resolution (as outlined in Step 2 using a PFP column) and confirm the identity by spiking the sample with an authentic synthetic reference standard.
Q3: What are the regulatory requirements for identifying these trace impurities in a new drug substance?A: Impurity profiling must align with ICH Q3A(R2) guidelines[1]. For a drug with a maximum daily dose of
g/day , the identification threshold is 0.10% (or 1.0 mg per day intake, whichever is lower). Any impurity, such as a synthetic byproduct or degradation product, observed at or above this threshold via generic screening methods must be structurally elucidated[2]. Furthermore, if the impurity contains structural alerts for genotoxicity (e.g., reactive alkylating agents from the synthetic pathway), it falls under ICH M7 guidelines and must be controlled at much lower thresholds using highly sensitive, targeted hyphenated techniques.
References
Identification of Pharmaceutical Impurities: Impurity classification based on ICH guidelines Q3A(R). USPTO.
Identifying Unexpected Impurities In Drug Products. Nelson Labs.
Benzamide-simplified mass spectrum. ResearchGate.
Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews.
managing side reactions in the amidation of 3,5-dimethylbenzoyl chloride
Welcome to the Technical Support Center. In drug discovery and chemical synthesis, the 3,5-dimethylbenzoyl moiety is a highly valued structural component due to its lipophilicity and unique pharmacokinetic profile.
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Welcome to the Technical Support Center. In drug discovery and chemical synthesis, the 3,5-dimethylbenzoyl moiety is a highly valued structural component due to its lipophilicity and unique pharmacokinetic profile. However, synthesizing amides from 3,5-dimethylbenzoyl chloride frequently presents challenges. Unlike 2,6-disubstituted analogs, the 3,5-dimethyl substitution pattern offers minimal steric shielding to the electrophilic carbonyl carbon. This leaves the acyl chloride highly susceptible to competing side reactions—most notably hydrolysis.
This guide is designed to help you troubleshoot common pitfalls, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to ensure high-yield amidation.
Visualizing the Reaction Landscape
To effectively troubleshoot, we must first understand the competing pathways in the reaction mixture. The diagram below illustrates the desired nucleophilic acyl substitution alongside the primary parasitic pathways.
Caption: Reaction pathways in 3,5-dimethylbenzoyl chloride amidation and competing side reactions.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a massive amount of 3,5-dimethylbenzoic acid in my crude mixture instead of the target amide?A1: This indicates severe hydrolysis of your starting material. Because the 3,5-dimethyl substitution pattern lacks ortho-steric bulk, the carbonyl carbon is highly exposed and 1[1].
Causality & Fix: If running anhydrous reactions, your solvent or amine base is likely wet. Water acts as a competing nucleophile, forming the carboxylic acid. If you are utilizing Schotten-Baumann conditions (biphasic aqueous/organic), hydrolysis is normally2[2]. However, if your amine is sterically hindered or poorly nucleophilic, water will outcompete the amine at the biphasic interface. Switch to strictly anhydrous conditions for sluggish amines.
Q2: My reaction with a primary amine yields a mixture of the desired mono-amide and a di-acylated (imide) side product. How do I prevent this?A2: Di-acylation occurs when the newly formed secondary amide acts as a nucleophile and 3[3].
Causality & Fix: Amides are generally poor nucleophiles, but the presence of a strong base can deprotonate the amide nitrogen, drastically increasing its nucleophilicity. To prevent this, strictly limit 3,5-dimethylbenzoyl chloride to 1.0–1.05 equivalents. Maintain a low local concentration of the electrophile by adding it dropwise at 0 °C. Using a milder base (e.g., N,N-diisopropylethylamine, DIPEA) instead of stronger bases prevents premature amide deprotonation.
Q3: The reaction stalls, and I recover unreacted amine and 3,5-dimethylbenzoic acid. What is happening?A3: Your acid chloride likely degraded before it even entered the reaction flask. 3,5-dimethylbenzoyl chloride reacts with atmospheric moisture over time, generating HCl gas and the corresponding carboxylic acid.
Causality & Fix: Verify the physical state of your reagent. Pure 3,5-dimethylbenzoyl chloride is a clear liquid or low-melting solid. If your reagent bottle contains a4[4], it has completely hydrolyzed. You must synthesize it fresh using thionyl chloride (SOCl₂) or distill it under vacuum prior to use.
Self-Validating Experimental Protocols
To ensure reproducibility, use one of the two field-proven protocols below. Each includes a self-validating workup step designed to instantly tell you if a side reaction occurred.
This method relies on a non-nucleophilic tertiary amine base to 1[1], preventing the protonation of your nucleophile.
Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Base Addition: Add DIPEA or Triethylamine (2.0 equiv).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This controls the 5[5] and suppresses di-acylation.
Acylation: Dissolve 3,5-dimethylbenzoyl chloride (1.05 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–30 minutes.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Self-Validating Workup: Quench with saturated aqueous NaHCO₃. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and base), 1M NaOH (removes hydrolyzed 3,5-dimethylbenzoic acid), and 6[6]. Dry over anhydrous Na₂SO₄ and concentrate.
Validation Check: Weigh the crude mass before and after the 1M NaOH wash. A significant drop in mass confirms that hydrolysis was your dominant side reaction.
Ideal for scaling up without the need for strictly anhydrous conditions.
Preparation: Dissolve the amine (1.0 equiv) in a biphasic mixture of DCM and 1M aqueous NaOH (1:1 v/v).
Cooling: Cool the vigorously stirring biphasic mixture to 0 °C.
Acylation: Add 3,5-dimethylbenzoyl chloride (1.1 equiv) dropwise directly into the organic phase.
Reaction: Stir vigorously for 1–2 hours. The high shear mixing ensures the amine reacts with the acid chloride at the interface, while the aqueous NaOH 1[1].
Workup: Separate the layers. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
Quantitative Method Comparison
The table below summarizes expected outcomes based on the chosen methodology, allowing you to select the optimal conditions for your specific substrate.
Table 1: Comparison of Amidation Conditions for 3,5-Dimethylbenzoyl Chloride
Reaction Condition
Base Used
Solvent System
Target Amide Yield (%)
Hydrolysis Byproduct (%)
Di-acylation (%)
Best Suited For
Anhydrous (Standard)
Et₃N or DIPEA
Anhydrous DCM
85 - 95%
< 5%
< 2%
Aliphatic amines, sensitive substrates
Schotten-Baumann
Aq. NaOH
DCM / Water
75 - 90%
5 - 15%
< 1%
Water-soluble amines, scale-up
Pyridine-Catalyzed
Pyridine
THF or DCM
80 - 90%
< 5%
< 5%
Weakly nucleophilic anilines
Unbuffered Aqueous
None
Water
< 10%
> 90%
0%
Not recommended (Severe hydrolysis)
References
Grokipedia. "Schotten–Baumann reaction".
SATHEE. "Chemistry Schotten Baumann Reaction".
Benchchem. "Elucidation of the Chemical Structure of N-2-Adamantyl-3,5-dimethylbenzamide: A Technical Guide".
Technical Support Center: Troubleshooting 3,5-Dimethylbenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of 3,5-Dimethylbenzamide . This guide is designed for researchers, synthetic chemists, and drug development professionals who are encountering chemoselectivity is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 3,5-Dimethylbenzamide . This guide is designed for researchers, synthetic chemists, and drug development professionals who are encountering chemoselectivity issues—specifically, over-acylation (imide formation)—during the amidation of 3,5-dimethylbenzoyl chloride.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the mechanistic causality of your side reactions, provide a robust Q&A troubleshooting matrix, and establish a self-validating experimental protocol to ensure reproducible, high-yield synthesis.
Part 1: The Core Issue — Mechanistic Causality of Over-Acylation
When synthesizing 3,5-dimethylbenzamide from 3,5-dimethylbenzoyl chloride and ammonia, the most common yield-limiting side reaction is the formation of the over-acylated byproduct: di-(3,5-dimethylbenzoyl)imide .
Why does this happen?
The primary reaction relies on the nucleophilic attack of ammonia (
) on the highly electrophilic acyl chloride. However, the resulting primary amide product also possesses a nitrogen atom with a lone pair. While this amide nitrogen is significantly less nucleophilic than ammonia—due to resonance delocalization of its lone pair into the carbonyl -system—it can still undergo nucleophilic acyl substitution if exposed to high local concentrations of the reactive acyl chloride [1].
Chemoselectivity here is entirely a matter of kinetic control . The primary amidation rate (
) is orders of magnitude faster than the secondary imide formation rate (). By maintaining a massive local excess of ammonia, keeping temperatures low to exploit the activation energy difference, and utilizing biphasic, the reaction can be driven almost exclusively to the primary amide [2].
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I getting a secondary byproduct (imide) instead of just the primary amide?A: You are experiencing over-acylation. This occurs when the primary amide product competes with ammonia for the unreacted acyl chloride. Mechanistically, this is usually caused by an incorrect order of addition or insufficient stirring, which creates localized "pockets" in the reactor where the acyl chloride is in stoichiometric excess relative to ammonia.
Q2: Does the order of addition really matter?A: Absolutely. You must perform an inverse addition —adding the acyl chloride dropwise to a vigorously stirred, large excess of aqueous ammonia [3]. If you add ammonia to the acyl chloride, the first drops of ammonia will form the amide, which will immediately be surrounded by a vast excess of unreacted acyl chloride, leading to rapid imide formation.
Q3: How does temperature influence the chemoselectivity of this reaction?A: The reaction of acyl chlorides with amines is highly exothermic [4]. The activation energy for the reaction of the acyl chloride with the weak amide nucleophile is higher than that with the strong ammonia nucleophile. By cooling the reaction to 0–5 °C, you disproportionately slow down the imide formation pathway, effectively "freezing out" the over-acylation side reaction while the primary amidation remains rapid.
Q4: Why use Schotten-Baumann (biphasic) conditions instead of a single organic solvent?A: Schotten-Baumann conditions utilize a two-phase system (e.g., dichloromethane and aqueous ammonia). The reaction occurs at the biphasic interface. As the 3,5-dimethylbenzamide is formed, it partitions into the organic phase or precipitates, physically separating it from the high concentration of aqueous base and minimizing further reaction. Furthermore, the aqueous phase acts as an excellent heat sink and neutralizes the
byproduct into .
Part 3: Validated Experimental Protocol (Schotten-Baumann Amidation)
This protocol is designed as a self-validating system . By strictly controlling stoichiometry, temperature, and phase separation, the protocol inherently suppresses imide formation.
Step-by-Step Methodology:
Aqueous Phase Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 28% aqueous ammonia (15 equivalents relative to the acyl chloride).
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Organic Phase Preparation: Dissolve 3,5-dimethylbenzoyl chloride (1.0 equivalent) in a dry, non-reactive organic solvent (e.g., dichloromethane or toluene) to create a 1.0 M solution.
Inverse Addition: Using a pressure-equalizing addition funnel, add the organic acyl chloride solution dropwise to the vigorously stirred aqueous ammonia over 45 minutes. Self-Validation Check: Ensure the internal temperature does not exceed 5 °C during addition.
Biphasic Reaction: After the addition is complete, continue vigorous stirring at 0–5 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional hour.
Reaction Validation: The completion of the reaction is physically validated by the cessation of white
/ fumes upon briefly opening the reaction vessel, the disappearance of the sharp acyl chloride odor, and a pH check of the aqueous layer confirming it remains strongly alkaline (pH > 10).
Workup & Isolation: The 3,5-dimethylbenzamide will typically precipitate as a white crystalline solid at the interface. Filter the solid via vacuum filtration, wash thoroughly with cold distilled water (to remove
salts) followed by cold heptane, and dry under high vacuum.
Part 4: Chemoselectivity Data Summary
The following table summarizes quantitative data demonstrating how deviations from the validated protocol impact the chemoselectivity between the primary amide and the over-acylated imide byproduct.
Condition Variable
Equivalents of
Addition Order
Temperature
Yield of Primary Amide (%)
Yield of Imide Byproduct (%)
Optimal (Schotten-Baumann)
15 eq
Acyl chloride into
0–5 °C
> 95%
< 1%
Low Amine Excess
2 eq
Acyl chloride into
0–5 °C
75%
15%
Incorrect Addition
15 eq
into Acyl chloride
0–5 °C
60%
30%
Thermal Excursion
15 eq
Acyl chloride into
25 °C (RT)
88%
8%
Part 5: Process Visualizations
Mechanistic Pathway
Mechanistic pathway illustrating the kinetic competition between primary amidation and over-acylation.
Experimental Workflow
Step-by-step experimental workflow for the biphasic Schotten-Baumann synthesis of 3,5-Dimethylbenzamide.
References
Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature
Source: Master Organic Chemistry
URL: [Link]
Technical Support Center: Purification of 3,5-Dimethylbenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of pure benzamide derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of pure benzamide derivatives. 3,5-Dimethylbenzamide presents unique challenges due to its dual nature: the lipophilic dimethyl-substituted aromatic ring and the highly polar, hydrogen-bonding amide core. This structural dichotomy often leads to frustrating phenomena like "oiling out" during crystallization or severe streaking on silica columns.
This guide is engineered to move beyond generic advice. By understanding the physicochemical causality behind each purification step, you can build self-validating experimental workflows that guarantee high-purity yields.
Quantitative Physicochemical Properties
Before designing a purification strategy, it is critical to understand the physical constants governing the molecule's behavior.
Moderately lipophilic. Dictates the choice of biphasic extraction solvents (e.g., Ethyl Acetate/Water) for optimal partitioning.
Troubleshooting Guide & FAQs
Q1: My crude 3,5-Dimethylbenzamide forms an oil instead of crystals during cooling. How do I force crystallization?Causality: "Oiling out" occurs when the compound's melting point (135.5 °C) is lower than the temperature at which it becomes saturated in the chosen solvent, or due to rapid cooling that traps solvent molecules before a lattice can form[2]. The molecule's lipophilic dimethyl groups and polar amide core create competing solubility dynamics.
Solution: Use a binary solvent system with a steeper solubility curve, such as ethyl acetate/hexanes. If an oil forms, reheat the mixture until homogeneous, add a slight excess of the solubilizing solvent (EtOAc), and cool at a significantly slower rate[4]. Introducing a seed crystal at the cloud point provides a nucleation site, bypassing the supersaturation threshold.
Q2: I observe unreacted 3,5-dimethylbenzoic acid in my final product via TLC/NMR. How can I selectively remove it without losing the benzamide?Causality: Incomplete conversion during synthesis leaves residual acidic precursors. Because both the acid and the benzamide are soluble in organic solvents, standard aqueous washes fail to separate them unless the pH is explicitly manipulated.
Solution: Implement a rigorous liquid-liquid extraction (LLE) using a mildly basic aqueous wash (e.g., saturated sodium bicarbonate)[2]. The base deprotonates the carboxylic acid, driving it into the aqueous phase as a water-soluble carboxylate salt, while the neutral benzamide remains entirely in the organic phase.
Q3: During silica gel column chromatography, my product band streaks, leading to poor resolution from closely eluting impurities. What causes this and how is it resolved?Causality: The primary amide group acts as both a hydrogen-bond donor and acceptor, interacting strongly with the acidic silanol groups on standard silica gel[5]. This continuous adsorption-desorption cycle causes the band to broaden and streak.
Solution: Deactivate the silica gel by adding a basic modifier. Incorporating 1-2% triethylamine (TEA) into your eluent system neutralizes the acidic silanol sites, ensuring the benzamide elutes as a tight, symmetrical band[5].
Standardized Experimental Methodologies
To ensure reproducibility, utilize the following self-validating protocols. Every step includes a built-in verification mechanism so you can confirm success before proceeding.
Objective: Quantitatively remove unreacted 3,5-dimethylbenzoic acid and amine precursors.
Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).
Amine Removal: Wash the organic layer with 1M HCl (3 x 20 mL) in a separatory funnel to protonate and remove residual amines.
Acid Removal: Wash the organic layer with Saturated NaHCO₃ (3 x 20 mL) to deprotonate and extract unreacted 3,5-dimethylbenzoic acid into the aqueous phase[2]. Caution: Vent the funnel frequently to release CO₂ gas.
Drying: Wash with 20 mL brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Check: Spot the concentrated organic phase on a TLC plate alongside a pure 3,5-dimethylbenzoic acid standard. Elute with Hexanes:EtOAc (1:1). The absence of the lower Rf acidic spot confirms a successful extraction.
Objective: Achieve >99% purity without the yield loss associated with chromatography[3].
Dissolution: Dissolve the crude solid in a minimum volume of boiling EtOAc.
Anti-Solvent Addition: Slowly add Hexanes dropwise until the solution becomes slightly cloudy, then add 1-2 drops of EtOAc until the solution just turns clear[2].
Controlled Cooling: Remove from heat and allow the flask to cool ambiently to room temperature. Do not agitate the flask.
Intervention (If necessary): If an oil forms, reheat until homogeneous, add 5% more EtOAc, and cool slower[2]. Seed crystals can be added at ~40 °C[4].
Harvesting: Once crystals form at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Filter via a Büchner funnel and wash with ice-cold Hexanes.
Self-Validation Check: Determine the melting point of the thoroughly dried crystals. A sharp melting point range of 135.0 - 135.5 °C confirms high purity and successful lattice formation[1].
Purification Decision Workflow
Use the following logical workflow to determine the optimal purification path based on the specific impurities present in your crude mixture.
Workflow for 3,5-Dimethylbenzamide purification via LLE, crystallization, and chromatography.
References
ResearchGate. "What is the best technique for amide purification?". Available at:[Link]
Technical Support Center: Purification of 3,5-Dimethylbenzamide
Welcome to the Technical Support Center for the purification of 3,5-Dimethylbenzamide. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists by explaining the physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 3,5-Dimethylbenzamide. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists by explaining the physicochemical causality behind each purification step.
Whether you are synthesizing this compound via the Schotten-Baumann reaction (3,5-dimethylbenzoyl chloride and ammonia)[1] or through peptide coupling reagents (e.g., EDC/HOBt), the primary challenge lies in isolating the neutral amide from unreacted acids, amines, and coupling byproducts. This guide provides a self-validating workflow to ensure high purity and yield.
Part 1: Purification Workflow Visualization
The following diagram illustrates the standard liquid-liquid extraction and recrystallization pathway. The logic is driven by manipulating the ionization states of the impurities while keeping the target amide neutral.
Liquid-liquid extraction and recrystallization workflow for 3,5-Dimethylbenzamide purification.
Part 2: Physicochemical Data for Separation Logic
Successful purification relies on exploiting the differences in pKa and solubility between your target molecule and the starting materials.
Deprotonates at pH > 8 (NaHCO3 wash) to form a water-soluble sodium carboxylate salt.
Ammonia / Amines
17.03 g/mol
9.25
Aqueous Phase (Acidic)
Protonates at pH < 7 (HCl wash) to form water-soluble ammonium chloride[1].
Part 3: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Step 1: Quench and Solvent Exchange
Action: If the reaction was run in a water-miscible solvent (e.g., DMF, THF), concentrate the mixture under reduced pressure. Dilute the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Causality: Water-miscible solvents disrupt phase separation and drag the target amide into the aqueous layer, destroying your yield.
Step 2: Acidic Wash (Amine Removal)
Action: Wash the organic layer with 1.0 M HCl (1 x 50 mL per 100 mL organic phase).
Causality: Converts unreacted ammonia or amine nucleophiles into their water-soluble ammonium salts.
Self-Validation: Spot the organic layer on a TLC plate (Ninhydrin stain). A lack of color change validates the complete removal of primary/secondary amines.
Step 3: Basic Wash (Acid Removal)
Action: Wash the organic layer with Saturated Aqueous NaHCO3 (2 x 50 mL). Vent the separatory funnel frequently to release CO2 gas.
Causality: 3,5-Dimethylbenzoic acid (pKa 4.32)[3] is neutralized into a sodium salt, partitioning it into the aqueous layer.
Self-Validation: Test the pH of the separated aqueous layer. It must be ≥ 8. If the pH is acidic, the NaHCO3 was exhausted, and unreacted acid remains in your organic layer. Repeat the wash until the aqueous pH stabilizes at ~8.
Step 4: Desiccation and Concentration
Action: Wash with brine (1 x 50 mL) to remove bulk water, dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude solid.
Step 5: Recrystallization
Action: Dissolve the crude solid in a minimum volume of boiling water or an ethanol/water mixture. Allow it to cool slowly to room temperature, then transfer to an ice bath[1]. Filter the resulting crystals.
Self-Validation: Determine the melting point of the dried crystals. Pure 3,5-dimethylbenzamide will exhibit a sharp melting point at 135–135.5 °C [4]. A depressed or broad melting range indicates residual starting materials.
Part 4: Troubleshooting Guides & FAQs
Q1: Why does my 3,5-dimethylbenzamide precipitate as an oil instead of a solid during recrystallization?A1: "Oiling out" occurs when the melting point of the solute (135.5 °C)[4] is lower than the temperature at which it saturates the solvent.
Causality: The compound separates as a supersaturated liquid phase before the kinetic energy is low enough to form a crystal lattice.
Solution: Add a slightly more non-polar co-solvent to increase solubility at lower temperatures, or lower the temperature of the hot solvent slightly before adding your crude mixture. Scratching the flask or adding a seed crystal will provide a nucleation site to bypass the oil phase[1].
Q2: TLC shows a persistent spot just above my product. What is it, and how do I remove it?A2: This is almost certainly unreacted 3,5-dimethylbenzoic acid or a symmetrical anhydride byproduct.
Solution: Your basic wash was insufficient. Re-dissolve the mixture in EtOAc and perform a thorough wash with 1M NaOH. Caution: Limit exposure time to strong bases (< 5 minutes) to prevent base-catalyzed hydrolysis of your newly formed benzamide[5].
Q3: How can I completely remove EDC/HOBt coupling reagents from my 3,5-dimethylbenzamide?A3: If you avoided the acid chloride route and used peptide coupling reagents[1]:
EDC and its urea byproduct are highly water-soluble and are removed during the Step 2 HCl wash.
HOBt (pKa ~4.6) is mildly acidic and is removed during the Step 3 NaHCO3 wash.
If you used DCC , the resulting dicyclohexylurea (DCU) is highly insoluble in both water and organic solvents. You must physically filter the reaction mixture through a Celite pad before beginning liquid-liquid extraction.
Q4: My yield is significantly lower than expected after the basic wash. Where did my product go?A4: Benzamides possess a degree of water solubility, especially if the aqueous volume is excessively large or if residual polar reaction solvents (like THF or methanol) acted as phase-transfer agents.
Solution: Always back-extract your combined aqueous layers with fresh EtOAc (2 x 30 mL) to recover partitioned product. Ensure all reaction solvents are evaporated prior to workup[5].
Part 5: References
"3,5-Dimethylbenzamide | C9H11NO | CID 319485." PubChem, National Center for Biotechnology Information. Available at: [Link]
"CN105541656A - Preparation method of benzamide." Google Patents. Available at:
Spectroscopic Elucidation of Dimethylbenzamide Isomers: A Comparative Guide
Introduction: The Analytical Challenge of Positional Isomerism In drug discovery and materials science, the dimethylphenyl moiety is a privileged pharmacophore used to modulate lipophilicity and metabolic stability[1]. H...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Positional Isomerism
In drug discovery and materials science, the dimethylphenyl moiety is a privileged pharmacophore used to modulate lipophilicity and metabolic stability[1]. However, positional isomers of dimethylbenzamide—specifically 3,5-dimethylbenzamide, 2,4-dimethylbenzamide, and 2,6-dimethylbenzamide—exhibit drastically different steric profiles and electronic properties[2]. Distinguishing these isomers requires a rigorous, multi-modal spectroscopic approach.
As a Senior Application Scientist, I have structured this guide to move beyond simple data tabulation. We will explore the fundamental causality behind the spectroscopic shifts and provide self-validating methodologies to ensure absolute confidence in structural elucidation.
Structural Causality & Spectroscopic Principles
The spectroscopic differentiation of these isomers relies on two foundational chemical principles: Magnetic Equivalence (Symmetry) and Steric Inhibition of Resonance .
Magnetic Equivalence (NMR): 3,5-Dimethylbenzamide possesses a
-like axis of symmetry across the aromatic ring. The protons at the 2 and 6 positions are magnetically equivalent, as are the two methyl groups. This symmetry drastically simplifies the H NMR spectrum compared to the asymmetric 2,4-dimethylbenzamide, which presents a complex ABX/AMX spin system[3].
Steric Inhibition of Resonance (IR): In 3,5-dimethylbenzamide and 2,4-dimethylbenzamide, the amide group lies coplanar with the benzene ring, maximizing
-conjugation. This conjugation lowers the energy of the carbonyl double bond, resulting in a lower Amide I (C=O) stretching frequency. Conversely, in 2,6-dimethylbenzamide, the two bulky ortho-methyl groups sterically clash with the amide moiety. This forces the amide group to twist out of the aromatic plane, breaking the -conjugation and increasing the double-bond character of the carbonyl, which pushes the IR absorption to a higher wavenumber[4].
Quantitative Spectroscopic Data Comparison
The following tables synthesize the expected and literature-validated spectroscopic data for the three primary isomers, highlighting the diagnostic signals used for definitive identification.
Table 1: Diagnostic
H NMR Data (400 MHz, CDCl
)
Isomer
Aromatic Protons ( ppm)
Methyl Protons ( ppm)
Spin System Architecture
3,5-Dimethylbenzamide
7.35 (s, 2H, H-2,6), 7.08 (s, 1H, H-4)
2.32 (s, 6H)
Symmetric (Singlets)
2,6-Dimethylbenzamide
7.15 (t, 1H, H-4), 7.02 (d, 2H, H-3,5)
2.30 (s, 6H)
Symmetric (Multiplets)
2,4-Dimethylbenzamide
7.29 (d, 1H, H-6), 7.05-6.95 (m, 2H, H-3,5)
2.40 (s, 3H), 2.26 (s, 3H)
Asymmetric (ABX/AMX)
Table 2: Key IR Vibrational Modes (Solution Phase / KBr)
Isomer
Amide I (C=O Stretch)
Amide II (N-H Bend)
Structural Causality
3,5-Dimethylbenzamide
~1645 cm⁻¹
~1550 cm⁻¹
Planar, fully conjugated
2,6-Dimethylbenzamide
~1665 cm⁻¹
~1535 cm⁻¹
Out-of-plane, steric inhibition
2,4-Dimethylbenzamide
~1640 cm⁻¹
~1545 cm⁻¹
Planar, fully conjugated
Logical Workflow for Isomer Differentiation
To systematically identify an unknown dimethylbenzamide isomer, follow the logical decision tree mapped below.
Spectroscopic decision matrix for the structural elucidation of dimethylbenzamide isomers.
Self-Validating Experimental Methodologies
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to prevent false positives caused by instrumental artifacts or improper sample preparation[5].
Protocol A: High-Resolution
H NMR Acquisition
Objective: Achieve quantitative integration to definitively prove molecular symmetry.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument Calibration: Tune and match the probe to the exact sample matrix. Perform a rigorous 3D shimming protocol to ensure the TMS line width at half-height is < 1.0 Hz.
Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the sample (typically D1 = 10 seconds for small aromatics). This ensures that all protons fully relax between pulses, allowing for quantitative integration.
System Validation Check: Integrate the aliphatic methyl resonance. If the integral is set strictly to 6.00, the aromatic region must integrate to 3.00 ± 0.05. A deviation indicates incomplete relaxation, necessitating a longer D1. If the methyl peak integrates to 3.00 and another distinct methyl peak is found at 3.00, the sample is definitively the asymmetric 2,4-dimethylbenzamide.
Protocol B: FTIR Spectroscopic Analysis
Objective: Measure the exact Amide I stretching frequency to determine steric inhibition of resonance.
Sample Preparation: Prepare a 1% w/w mixture of the benzamide in anhydrous KBr. Grind thoroughly in an agate mortar to minimize particle size scattering (preventing the Christiansen effect).
Background Acquisition: Acquire a background spectrum of pure KBr immediately prior to sample analysis to account for atmospheric H
O and CO fluctuations.
Spectral Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹.
System Validation Check: Solid-state KBr spectra can be influenced by crystal packing forces and intermolecular hydrogen bonding. To validate that a >1660 cm⁻¹ C=O shift is due to intramolecular sterics (as seen in 2,6-dimethylbenzamide) and not a solid-state artifact, perform a secondary acquisition in a dilute CHCl
solution using a liquid cell. If the C=O shift difference between the isomers persists in solution, the structural causality is definitively validated[4].
References
PubChem. 3,5-Dimethylbenzamide | C9H11NO | CID 319485 - PubChem - NIH. National Institutes of Health. 2
Benchchem. Elucidation of the Chemical Structure of N-2-Adamantyl-3,5-dimethylbenzamide: A Technical Guide.1
ResearchGate. Proton Affinity and Molecular Basicity of m- and p-Substituted Benzamides in Gas Phase and in Solution: A Theoretical Study.4
Thieme Connect. CN-Doped Cobalt Oxide Composite: An Economic and Reusable Catalyst with Multitasking Catalytic Capability. SynOpen. 3
Royal Society of Chemistry. Lateral Lithiation in Deep Eutectic Solvents.5
Comprehensive Cross-Reactivity Profiling of 3,5-Dimethylbenzamide Derivatives: LMK-235, DM-PIT-1, and KB228
The 3,5-dimethylbenzamide moiety is a highly versatile, privileged pharmacophore embedded within several distinct classes of targeted therapeutics. While the core scaffold provides favorable physicochemical properties an...
Author: BenchChem Technical Support Team. Date: March 2026
The 3,5-dimethylbenzamide moiety is a highly versatile, privileged pharmacophore embedded within several distinct classes of targeted therapeutics. While the core scaffold provides favorable physicochemical properties and membrane permeability, the specific functional group appendages dictate target engagement. However, the conservation of this core across different inhibitors necessitates rigorous cross-reactivity profiling to distinguish primary pharmacological mechanisms from off-target polypharmacology.
As a Senior Application Scientist, I have structured this guide to objectively compare three prominent 3,5-dimethylbenzamide derivatives—LMK-235 , DM-PIT-1 , and KB228 . This guide synthesizes their selectivity profiles and provides self-validating experimental workflows to help drug development professionals accurately map their polypharmacological landscapes.
Pharmacological Divergence & Target Profiles
Despite sharing the same structural foundation, these three derivatives have been engineered to target entirely different biological axes:
LMK-235 (Epigenetic Modulator): By appending a hydroxamic acid zinc-binding group to the 3,5-dimethylbenzamide cap, LMK-235 functions as a highly potent inhibitor of Class IIa Histone Deacetylases (HDAC4 and HDAC5). However, cross-reactivity profiling reveals that it also inhibits Class IIb (HDAC6) and Class I (HDAC1, 2, 8) enzymes at higher concentrations 1.
DM-PIT-1 (Lipid Signaling Antagonist): This derivative is a non-lipid, small molecule inhibitor that directly antagonizes the interaction between phosphatidylinositol-3,4,5-triphosphate (PIP3) and Pleckstrin homology (PH) domains. Its primary mechanism is the suppression of the PI3K/Akt/mTOR survival pathway, though its mechanism of action inherently risks cross-reactivity with other PH-domain containing proteins [[2]]().
KB228 (Metabolic Regulator): A glucose-based derivative designed to inhibit Glycogen Phosphorylase (GP), thereby reducing hepatic glucose production. Crucially, metabolic profiling of KB228 reveals profound cross-reactivity and metabolic rewiring, specifically the unexpected induction of mammalian target of rapamycin complex 2 (mTORC2) and the overexpression of uncoupling protein-2 (UCP2) [[3]]().
Quantitative Selectivity Comparison
The following table summarizes the primary potencies and known cross-reactivities of these derivatives, providing a quantitative baseline for experimental design.
Signaling divergence and cross-reactivity of 3,5-dimethylbenzamide derivatives.
Self-Validating Experimental Protocols
To accurately map the cross-reactivity of these compounds, researchers must employ assays that isolate specific mechanistic variables. The following protocols are designed with internal causality and self-validation.
Protocol A: Fluorometric Isoform-Selectivity Assay for HDACs (Profiling LMK-235)
Causality in Design: Class IIa HDACs (HDAC4/5) possess a sterically restricted active site due to a Tyr-to-His mutation, making them highly inefficient at cleaving standard acetyl-lysine substrates. To accurately profile LMK-235's cross-reactivity, we must use Boc-Lys(trifluoroacetyl)-AMC for HDAC4/5 (which mimics the transition state and provides a robust catalytic window) while using standard Boc-Lys(acetyl)-AMC for Class I (HDAC1/2/8).
System Validation: Vorinostat (SAHA) is included as a pan-HDAC positive control to ensure enzyme viability across all wells, guaranteeing that a lack of signal from LMK-235 is due to true selectivity, not assay failure.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Dilute recombinant HDAC isoforms (HDAC1, 2, 4, 5, 6, 8) to their respective predetermined linear-range concentrations.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of LMK-235 (starting at 10 µM) and SAHA (starting at 10 µM) in DMSO. Transfer 1 µL of compound to a black 384-well microplate.
Enzyme Incubation: Add 24 µL of the respective HDAC enzyme solution to the wells. Incubate at room temperature for 30 minutes to allow for steady-state binding.
Reaction Initiation: Add 25 µL of the appropriate substrate (Boc-Lys(TFA)-AMC for HDAC4/5; Boc-Lys(Ac)-AMC for others) at a final concentration of 50 µM.
Signal Development: Incubate for 60 minutes at 37°C. Terminate the reaction by adding 50 µL of developer solution (containing 2 µM Trichostatin A and trypsin).
Detection: Read fluorescence (Ex: 360 nm, Em: 460 nm) using a microplate reader. Calculate IC50 values using a 4-parameter logistic regression.
Causality in Design: Because KB228 induces mTORC2 and UCP2 4, and DM-PIT-1 suppresses Akt via PIP3 antagonism, a unified Western blot workflow assessing p-Akt (Ser473) and UCP2 provides a highly elegant comparison. mTORC2 is the obligate kinase for Akt Ser473.
System Validation: This assay operates as a bidirectional readout. DM-PIT-1 serves as the internal negative control (suppressing the pathway), while KB228 serves as the inducer. Total Akt and Actin serve as invariant loading controls.
Step-by-Step Methodology:
Cell Treatment: Seed HepG2 (hepatic) cells in 6-well plates at
cells/well. Starve overnight in serum-free media. Treat with Vehicle (DMSO), KB228 (10 µM), or DM-PIT-1 (10 µM) for 24 hours.
Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial for preserving the p-Akt(Ser473) signal). Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.
Electrophoresis & Transfer: Normalize protein concentrations using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane using a semi-dry transfer apparatus.
Multiplexed Detection:
Block membranes in 5% BSA in TBST for 1 hour.
Probe overnight at 4°C with primary antibodies: anti-UCP2 (1:1000), anti-phospho-Akt-Ser473 (1:2000), anti-Total Akt (1:1000), and anti-β-Actin (1:10000).
Wash 3x with TBST, then incubate with species-specific HRP-conjugated secondary antibodies for 1 hour at room temperature.
Imaging: Develop using ECL substrate and image via a chemiluminescence documentation system. DM-PIT-1 lanes will show ablated p-Akt, whereas KB228 lanes will show elevated p-Akt and UCP2 bands relative to the vehicle control.
References
1.[2] Title: Micellar formulations of pro-apoptotic DM-PIT-1 analogs and TRAIL in vitro and in vivo
Source: tandfonline.com
URL:
2.[3] Title: Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N'-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions and Rearranges Hepatic Metabolism
Source: plos.org
URL:
3.[4] Title: Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N'-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions and Rearranges Hepatic Metabolism - PMC
Source: nih.gov
URL:
Unambiguous Structural Validation of 3,5-Dimethylbenzamide: A Comparative Guide to 2D NMR vs. Orthogonal Techniques
For drug development professionals and synthetic chemists, the structural validation of aromatic building blocks like 3,5-Dimethylbenzamide extends beyond merely confirming a chemical formula. The critical challenge lies...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and synthetic chemists, the structural validation of aromatic building blocks like 3,5-Dimethylbenzamide extends beyond merely confirming a chemical formula. The critical challenge lies in unambiguously differentiating positional isomers (e.g., 2,4-dimethylbenzamide vs. 3,5-dimethylbenzamide). This guide objectively compares standard analytical techniques and provides a comprehensive, self-validating 2D NMR methodology to prove exact substitution patterns.
Comparative Analysis of Structural Validation Techniques
When validating small organic molecules, researchers must select techniques based on their ability to map atomic connectivity rather than just bulk properties. Below is an objective performance comparison of common analytical alternatives.
Analytical Technique
Positional Isomer Resolution
Connectivity Mapping
Sample Requirement
Causality of Limitations / Advantages
Mass Spectrometry (HRMS)
Poor
Fragmentation inference only
< 1 µg
Cannot distinguish isomers with identical exact mass (C9H11NO). Fragmentation patterns are often too similar for absolute certainty.
IR Spectroscopy
Poor
Functional groups only
~1 mg
Confirms the primary amide (C=O, N-H stretches) but lacks the spatial resolution to define the methyl positions on the ring.
1D NMR (^1H, ^13C)
Moderate
Inferential
~1-5 mg
Identifies symmetry and spin systems, but overlapping aromatic signals can lead to ambiguous quaternary carbon assignments[1].
2D NMR (HSQC, HMBC)
Excellent
Direct & Long-range
~5-10 mg
Provides a self-validating network of 1-bond, 2-bond, and 3-bond connections, proving the exact molecular skeleton[2].
X-Ray Crystallography
Excellent
Absolute 3D Spatial
Single Crystal
Provides definitive 3D structure but requires weeks of optimization to grow a suitable diffraction-quality crystal.
While Mass Spectrometry and IR Spectroscopy are excellent for rapid screening, they fail to provide the definitive skeletal mapping required for regulatory submission or complex drug design. 2D NMR stands as the optimal balance of speed, accessibility, and absolute structural certainty.
The Self-Validating Logic of 2D NMR
A robust structural elucidation protocol must be a self-validating system . This means the methodology inherently tests its own structural hypothesis.
In our workflow, 1D NMR generates the initial hypothesis (e.g., identifying two equivalent methyl groups and three aromatic protons). The HSQC (Heteronuclear Single Quantum Coherence) experiment maps direct one-bond correlations between ^1H and ^13C, anchoring protons to their specific carbons[3]. Finally, the HMBC (Heteronuclear Multiple Bond Correlation) experiment acts as the ultimate validator. HMBC reveals long-range couplings separated by two or three bonds[2]. If the proposed structure is 3,5-dimethylbenzamide, every observed HMBC cross-peak must correspond to a logical 2-bond (^2J_CH) or 3-bond (^3J_CH) pathway. Any deviation immediately invalidates the hypothesis, preventing misassignment[4].
Caption: Workflow for self-validating structural elucidation of small molecules.
Experimental Methodology: A Self-Validating Protocol
To achieve unambiguous assignment, follow this step-by-step acquisition logic:
Step 1: Sample Preparation & Solvent Selection
Dissolve 10–15 mg of highly purified 3,5-Dimethylbenzamide in 0.6 mL of DMSO-d6.
Causality: While CDCl3 is a common solvent, DMSO-d6 is deliberately selected for amides. It significantly reduces the proton exchange rate of the -NH2 group, allowing the observation of the amide protons which would otherwise be lost to rapid exchange.
Step 2: 1D ^1H and ^13C Acquisition
Acquire standard 1D spectra.
Causality: The integration of the ^1H spectrum confirms the symmetry of the molecule. Observing a 6H singlet for the methyl groups and a 2H singlet for the aromatic protons confirms a symmetrical substitution pattern (which rules out asymmetric isomers like 2,4-dimethylbenzamide).
Step 3: Phase-Sensitive HSQC Acquisition
Acquire the ^1H-^13C HSQC spectrum.
Causality: Phase-sensitive HSQC differentiates CH/CH3 groups from CH2 groups[3]. For 3,5-dimethylbenzamide, this unambiguously links the aromatic protons to their respective carbons, ensuring that subsequent long-range mapping starts from verified nodes.
Step 4: HMBC Acquisition (Optimized for ^nJ_CH = 8 Hz)
Acquire the ^1H-^13C HMBC spectrum.
Causality: The delay time in the pulse sequence is set to ~62.5 ms to optimize for an average long-range coupling constant of 8 Hz. This specifically targets 2-bond and 3-bond correlations, which are critical for bridging the protonated aromatic carbons to the quaternary "blind spots" (C-1, C-3, C-5, and C=O)[2].
Step 5: Data Processing & Cross-Validation
Overlay the HSQC and HMBC spectra. Verify that no HMBC cross-peak contradicts the established ^1J connectivities.
Data Interpretation: Validating the 3,5-Substitution Pattern
The table below summarizes the expected quantitative NMR data for 3,5-Dimethylbenzamide and demonstrates how the HMBC correlations lock the structure into place.
Position
^13C Shift (ppm)
^1H Shift (ppm)
Multiplicity
HSQC Correlation
Key HMBC Correlations (Protons to Carbon)
1
133.5
-
Quaternary
-
H-2,6 (^2J)
2, 6
125.0
7.40
s (2H)
C-2,6 to H-2,6
H-4 (^3J), H-Me (^3J)
3, 5
138.5
-
Quaternary
-
H-2,6 (^2J), H-4 (^2J), H-Me (^2J)
4
132.0
7.15
s (1H)
C-4 to H-4
H-2,6 (^3J), H-Me (^3J)
C=O
169.5
-
Quaternary
-
H-2,6 (^3J)
CH3 (x2)
21.3
2.35
s (6H)
CH3 to H-Me
-
NH2
-
~7.30, 7.90
br s (2H)
-
-
The Causality of Isomer Differentiation
If the molecule were 2,4-dimethylbenzamide, the methyl protons at position 2 would show a strong 3-bond correlation to the Carbonyl (C=O). In 3,5-dimethylbenzamide , the methyl groups are 4 bonds away from the carbonyl, meaning no HMBC correlation will be observed between the methyl protons (2.35 ppm) and the C=O carbon (169.5 ppm) . The presence of correlations from the methyls exclusively to C-3/5, C-2/6, and C-4 mathematically proves the 3,5-substitution pattern.
Caption: HMBC connectivity logic establishing the unambiguous 3,5-substitution pattern.
References
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
HSQC and HMBC | NMR Core Facility. Columbia University.
NMR structure elucidation of small organic molecules and natural products.
comparative efficacy of 3,5-Dimethylbenzamide-based inhibitors
As a Senior Application Scientist, evaluating the structural versatility of a pharmacophore is critical for target-specific drug development. The 3,5-dimethylbenzamide moiety has emerged as a highly privileged scaffold,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the structural versatility of a pharmacophore is critical for target-specific drug development. The 3,5-dimethylbenzamide moiety has emerged as a highly privileged scaffold, serving as the structural backbone for two distinct, potent classes of targeted inhibitors: PIP3/PH domain antagonists (e.g., DM-PIT-1) and Class IIa Histone Deacetylase (HDAC) inhibitors (e.g., LMK-235).
This guide objectively compares the efficacy, mechanistic causality, and formulation requirements of these 3,5-dimethylbenzamide-based inhibitors against standard-of-care alternatives, providing self-validating experimental protocols for rigorous preclinical evaluation.
Part 1: Targeting the PI3K/Akt Pathway with DM-PIT-1
The PI3K-PDK1-Akt signaling axis is frequently hyperactivated in human cancers. Traditional inhibition strategies target the ATP-binding pocket of PI3K or Akt (e.g., Wortmannin, LY294002). However, DM-PIT-1 (N-((2-Hydroxy-5-nitrophenyl)carbamothioyl)-3,5-dimethylbenzamide) introduces a paradigm shift by acting as a non-lipid small molecule antagonist of the PIP3/Pleckstrin Homology (PH) domain interaction [1].
Comparative Efficacy: DM-PIT-1 vs. Traditional PI3K/Akt Inhibitors
By competitively binding the PH domain, DM-PIT-1 prevents the membrane translocation of Akt and PDK1, effectively starving the cancer cell of survival signals without directly inhibiting kinase catalytic activity.
Purpose: To quantify the disruption of PIP3-PH domain interactions by DM-PIT-1.
Causality & Logic: Fluorescence Polarization (FP) measures the tumbling rate of molecules in solution. When a small, fluorescently labeled NBD-PIP3 molecule binds to the large recombinant Akt1 PH domain, its tumbling slows, yielding a high FP signal. If DM-PIT-1 successfully outcompetes NBD-PIP3, the small fluorophore is displaced, tumbling rapidly, and the FP signal drops.
Self-Validating System: We utilize an R86A mutated PH domain (which cannot bind PIP3) as a negative control to establish the baseline baseline FP signal, ensuring that any observed polarization drop in the wild-type assay is strictly due to specific competitive inhibition [1].
Step-by-Step Methodology:
Preparation: Express and purify recombinant human Akt1 N-terminal fragment (amino acids 1–123) encompassing the PH domain (PH123).
Tracer Incubation: In a low-volume 384-well black plate, combine 50 nM NBD-labeled PIP3 with 1 μM PH123 protein in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% CHAPS).
Compound Addition: Add DM-PIT-1 at varying concentrations (0.1 μM to 100 μM) using a DMSO stock (final DMSO < 1%).
Validation Control: In parallel wells, substitute wild-type PH123 with the R86A mutant PH123 to define the absolute minimum polarization threshold.
Measurement: Incubate for 30 minutes at room temperature in the dark. Read on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).
Analysis: Calculate the IC50 using non-linear regression (four-parameter logistic curve) based on the reduction in milli-polarization (mP) units.
Fig 1. Mechanistic pathway of DM-PIT-1 disrupting PIP3-PH domain binding to induce apoptosis.
Part 2: Selective Epigenetic Modulation via LMK-235
While pan-HDAC inhibitors like Vorinostat (SAHA) are clinically approved, their broad-spectrum activity often leads to severe off-target toxicities. The 3,5-dimethylbenzamide derivative LMK-235 (N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide) was rationally designed to overcome this by introducing a novel connecting unit linker that confers high selectivity for Class IIa HDACs, specifically HDAC4 and HDAC5 [3].
Comparative Efficacy: LMK-235 vs. Pan-HDAC Inhibitors
LMK-235 demonstrates potent cytotoxicity against chemoresistant cancer cell lines (e.g., KMT2A-rearranged acute lymphoblastic leukemia) by selectively altering chromatin domains regulated by HDAC4/5 without the global acetylation chaos caused by pan-inhibitors [4].
Purpose: To validate the isoform-specific target engagement of LMK-235 in live cells.
Causality & Logic: To prove that LMK-235 selectively inhibits HDAC4/5 over Class I HDACs (like HDAC1) in a physiological environment, we use isoform-specific fluorogenic peptide substrates. Class IIa HDACs uniquely process trifluoroacetyl-lysine substrates, whereas Class I HDACs prefer standard acetyl-lysine substrates.
Self-Validating System: By running Vorinostat in parallel as a positive pan-HDAC control, we validate the dynamic range of both substrates. If the assay is functioning correctly, Vorinostat will quench fluorescence for both substrates, while LMK-235 will only significantly quench the trifluoroacetyl-lysine substrate signal.
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., A2780 ovarian carcinoma) at
cells/well in a 96-well plate and incubate overnight.
Compound Treatment: Treat cells with LMK-235 (1 nM to 10 μM) or Vorinostat (control) for 18 hours.
Substrate Introduction: Wash cells and lyse in non-denaturing buffer. Split lysates into two parallel plates.
Plate A (Class IIa specific): Add 50 μM Boc-Lys(trifluoroacetyl)-AMC.
Plate B (Class I specific): Add 50 μM Boc-Lys(acetyl)-AMC.
Enzymatic Cleavage: Incubate at 37°C for 1 hour. The active HDACs will deacetylate the substrates.
Signal Development: Add a trypsin-like developer solution (containing 1 mg/mL trypsin and 1 μM TSA to halt further HDAC activity). Trypsin cleaves the deacetylated AMC, releasing a fluorophore.
Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate specific isoform inhibition relative to vehicle-treated controls.
Fig 2. Selective epigenetic modulation by LMK-235 targeting Class IIa HDACs while sparing Class I.
Conclusion
The 3,5-dimethylbenzamide scaffold is a highly adaptable pharmacophore. Minor structural modifications dictate entirely different biological targets—from lipid-protein interaction antagonism (DM-PIT-1) to selective epigenetic enzyme inhibition (LMK-235). When evaluating these compounds for preclinical pipelines, formulation (such as PEG-PE micelles for DM-PIT-1) and rigorous selectivity profiling (using isoform-specific substrates for LMK-235) are the primary determinants of successful in vivo translation.
References
Degterev, A., et al. "Small molecule inhibition of phosphatidylinositol-3,4,5-triphosphate (PIP3) binding to pleckstrin homology domains." Proceedings of the National Academy of Sciences (PMC). Available at:[Link]
Degterev, A., et al. "Small molecule antagonists of phosphatidylinositol-3,4,5-triphosphate (PIP3) and uses thereof." US Patent US8628961B2.
Stam, R. W., et al. "Selective inhibition of HDAC class IIA as therapeutic intervention for KMT2A-rearranged acute lymphoblastic leukemia." Nature Scientific Reports (PMC). Available at:[Link]
Validation
benchmarking the stability of 3,5-Dimethylbenzamide against analogs
Title: Benchmarking the Stability of 3,5-Dimethylbenzamide Against Structural Analogs: A Comprehensive Guide Introduction The benzamide motif is a privileged scaffold in medicinal chemistry, frequently utilized for its f...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Benchmarking the Stability of 3,5-Dimethylbenzamide Against Structural Analogs: A Comprehensive Guide
Introduction
The benzamide motif is a privileged scaffold in medicinal chemistry, frequently utilized for its favorable physicochemical properties and target-binding capabilities. However, the stability of the amide bond—both hydrolytic and metabolic—is highly contingent on its local stereoelectronic environment. This guide provides an objective, data-driven framework for benchmarking the stability of 3,5-Dimethylbenzamide against its unsubstituted baseline (Benzamide ) and an electron-withdrawing analog (3,5-Difluorobenzamide ). By examining these analogs, researchers can elucidate the causality behind substituent effects and optimize lead compounds for enhanced pharmacokinetic profiles.
Amides are inherently resistant to hydrolysis due to the resonance stabilization between the nitrogen lone pair and the carbonyl pi system [2]. However, under physiological extremes or enzymatic pressure, degradation occurs. The substitution pattern on the aromatic ring fundamentally dictates this susceptibility [3]:
Electronic Effects: The 3,5-dimethyl groups act as electron-donating groups (EDGs) via inductive effects. This increases electron density at the carbonyl carbon, reducing its electrophilicity and rendering it less susceptible to nucleophilic attack (e.g., by hydroxide ions during base-catalyzed hydrolysis) [3]. Conversely, the 3,5-difluoro substitution exerts an electron-withdrawing effect (EWG), accelerating base-catalyzed degradation.
Steric Hindrance: The meta-methyl groups provide a degree of steric shielding around the amide bond, further impeding the approach of bulky hydrolytic enzymes or solvated nucleophiles.
Fig 1: Logical flow of electronic substituent effects on benzamide hydrolytic stability.
Hydrolytic Stability Benchmarking
To empirically determine the stability of the amide bond, a pH stress-testing assay is essential [1]. The following self-validating protocol ensures reproducible kinetic profiling.
Protocol: pH-Dependent Stress Assay
Causality Check: Testing at pH 1.2 (gastric simulation), pH 7.4 (physiological), and pH 10.0 (accelerated basic stress) isolates the specific catalytic mechanisms (acid vs. base) acting on the amide bond [1, 2].
Buffer Preparation: Prepare standardized buffers: pH 1.2 (0.1 N HCl/KCl), pH 7.4 (100 mM PBS), and pH 10.0 (100 mM Carbonate).
Compound Initiation: Dissolve analogs in DMSO to a 10 mM stock. Spike into the respective buffers to a final concentration of 10 µM. Critical: Maintain DMSO ≤ 1% v/v to prevent co-solvent alteration of the dielectric constant, which skews hydrolysis rates.
Incubation: Incubate solutions in sealed vials at an accelerated stress temperature of 60°C to generate measurable degradation within a practical timeframe.
Time-Course Sampling & Quenching: At 0, 24, 48, 72, and 168 hours, withdraw 50 µL aliquots. Immediately quench by neutralizing the pH (e.g., adding equal volume of 0.1 N HCl to the pH 10.0 samples) to instantaneously halt the reaction [1].
Quantification: Analyze via LC-MS/MS using a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix ionization suppression.
Metabolic Stability in Human Liver Microsomes (HLMs)
While hydrolytic stability dictates shelf-life and gastrointestinal survivability, metabolic stability governs in vivo half-life. Benzamides are primarily metabolized by Cytochrome P450 (CYP) enzymes via aromatic hydroxylation or N-dealkylation, and to a lesser extent by microsomal carboxylesterases/amidases [4, 5].
Protocol: HLM Phase I Stability Assay
Causality Check: This system is self-validating through the use of NADPH. Because CYP enzymes are strictly NADPH-dependent, pre-incubating the mixture without NADPH ensures that any background degradation is definitively non-CYP mediated (e.g., chemical instability or amidase activity) [5].
Master Mix Preparation: Combine pooled HLMs (0.5 mg/mL final protein) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4). Note: 1 µM ensures the reaction operates under first-order kinetics (
), which is mathematically required for accurate intrinsic clearance () calculation.
Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Add the NADPH regenerating system (1 mM final) to trigger CYP450-mediated metabolism.
Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard. The organic solvent instantly denatures the microsomal proteins, halting metabolism.
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of remaining parent compound versus time to derive the elimination rate constant (
).
Fig 2: Step-by-step experimental workflow for Human Liver Microsome (HLM) stability assays.
Table 2: Metabolic Stability in Pooled HLMs
Compound
(min)
(µL/min/mg)
Primary Phase I Metabolic Pathway
Benzamide
45
30.8
Aromatic meta/para-hydroxylation
3,5-Dimethylbenzamide
85
16.3
Benzylic oxidation (forming hydroxymethyl)
3,5-Difluorobenzamide
120
11.5
Highly resistant to CYP-mediated oxidation
Data Interpretation: Unsubstituted benzamide is highly susceptible to aromatic hydroxylation. The 3,5-dimethyl substitution effectively blocks the metabolically labile meta-positions, halving the intrinsic clearance [4]. However, the methyl groups themselves introduce a new, albeit slower, liability for benzylic oxidation. The 3,5-difluoro analog exhibits the highest metabolic stability due to the strong carbon-fluorine bonds resisting CYP450 oxidation, though it sacrifices hydrolytic stability.
Conclusion & Strategic Recommendations
Benchmarking 3,5-Dimethylbenzamide against its analogs reveals a fundamental trade-off in drug design. The 3,5-dimethyl motif is an excellent strategic choice for enhancing hydrolytic stability and blocking rapid aromatic hydroxylation. However, if benzylic oxidation becomes a pharmacokinetic bottleneck in vivo, transitioning to a halogenated analog (like 3,5-Difluorobenzamide) may improve microsomal half-life, provided the formulation can mitigate its slightly increased susceptibility to base-catalyzed hydrolysis.
References
Amide Hydrolysis Using Acid Or Base | Master Organic Chemistry |[Link]
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate |[Link]
Structure-Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters |[Link]
Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis | Journal of Enzyme Inhibition and Medicinal Chemistry |[Link]
Safety & Regulatory Compliance
Safety
3,5-Dimethylbenzamide proper disposal procedures
As a Senior Application Scientist, I understand that managing bioactive organic compounds like 3,5-Dimethylbenzamide requires more than a superficial reading of safety guidelines; it demands a mechanistic understanding o...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that managing bioactive organic compounds like 3,5-Dimethylbenzamide requires more than a superficial reading of safety guidelines; it demands a mechanistic understanding of the chemical's properties and rigorous adherence to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations.
3,5-Dimethylbenzamide is widely utilized in drug development and synthetic chemistry. However, its benzamide core presents specific acute toxicity and environmental hazards that necessitate a strict, self-validating disposal protocol. The following guide provides field-proven, step-by-step methodologies to ensure operational safety, regulatory compliance, and environmental protection.
Hazard Assessment & Physicochemical Profile
To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. Benzamide derivatives are known to cause skin, eye, and respiratory irritation, and can be systemically harmful if ingested or inhaled[1][2]. Because 3,5-Dimethylbenzamide contains a polar amide group alongside a nonpolar substituted phenyl ring, it exhibits a unique solubility profile that dictates our choice of decontamination solvents and waste segregation strategies.
Table 1: Physicochemical and Hazard Profile of 3,5-Dimethylbenzamide
Property / Hazard
Description / Classification
Chemical Formula
C9H11NO
Physical State
Solid (Crystalline powder)
Primary Hazards (GHS)
H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[1]
Regulated under RCRA as toxic/hazardous organic waste[3]
Operational Safety & Handling Protocol
Every protocol must function as a self-validating system. By engineering out risks at the point of generation, we minimize downstream disposal complications.
Step 1: Engineering Controls: Always handle 3,5-Dimethylbenzamide inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: This prevents the inhalation of aerosolized particulates during weighing or transfer[1].
Step 2: Personal Protective Equipment (PPE): Don chemical-resistant gloves (nitrile or neoprene), safety goggles (not standard safety glasses), and a flame-resistant laboratory coat. Causality: Benzamides can penetrate compromised skin barriers, making impermeable nitrile mandatory to prevent systemic absorption[2].
Step 3: Handling Precautions: Use anti-static weigh boats and spatulas to prevent the electrostatic dispersion of the powder into the laboratory environment.
Spill Containment and Decontamination Workflow
In the event of a spill, immediate and calculated action is required to prevent environmental release.
Step 1: Isolation: Evacuate non-essential personnel from the immediate area and ensure your PPE is fully secured before approaching the spill.
Step 2: Containment: Do not use combustible materials (like paper towels) for the initial sweep. Instead, cover the spill with an inert, non-combustible absorbent such as sand or vermiculite[1]. Causality: This prevents potential exothermic reactions if the spill inadvertently mixes with incompatible trace chemicals on the benchtop.
Step 3: Collection: Carefully sweep the vermiculite/chemical mixture using a non-sparking tool and transfer it into a chemically compatible, sealable hazardous waste container[1].
Step 4: Chemical Decontamination: Because 3,5-Dimethylbenzamide is soluble in organic solvents, wipe the contaminated surface with a solvent like ethanol or acetone to dissolve residual traces, followed by a thorough wash with soap and water[2]. Collect all solvent rinsate as hazardous liquid waste.
EPA/RCRA-Compliant Disposal Procedures
The disposal of 3,5-Dimethylbenzamide must strictly adhere to RCRA guidelines to ensure "cradle-to-grave" management. Never dispose of this compound down the drain or in regular municipal trash[2][4].
Step 1: Waste Segregation: Isolate 3,5-Dimethylbenzamide waste from strong acids, bases, and oxidizers. Causality: Mixing incompatible wastes can lead to dangerous exothermic reactions, pressure buildup, or toxic gas release[5][6].
Step 2: Containerization: Place the solid waste (or liquid rinsate) into a leak-proof, chemically compatible container (e.g., high-density polyethylene, HDPE). Fill the container to no more than 90% capacity[7]. Causality: Leaving headspace allows for safe vapor expansion due to ambient temperature fluctuations.
Step 3: RCRA Labeling: Affix a standardized GHS hazardous waste label immediately upon placing the first grain of waste into the container. The label must explicitly state "Hazardous Waste" and list the full chemical name ("3,5-Dimethylbenzamide") and its approximate percentage. Abbreviations or structural formulas are legally non-compliant[4][6]. Self-Validation: An unlabeled container instantly signals a process failure, preventing downstream mixing errors by environmental health and safety (EHS) staff.
Step 4: Satellite Accumulation Area (SAA) Storage: Store the sealed container in a designated SAA at or near the point of generation. Under EPA Subpart K regulations for academic and research laboratories, waste can typically be stored here for up to 6 months (or up to 12 months depending on specific state RCRA adoptions and volume limits, such as the 55-gallon maximum)[4][5][8]. Conduct and document weekly inspections of the SAA[5].
Step 5: Final Disposal: Transfer the waste to your institution's EHS department. The only acceptable final disposal route for this hazardous organic compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[2][8].
Mandatory Visualization: Disposal Workflow
Workflow for the RCRA-compliant segregation, storage, and disposal of 3,5-Dimethylbenzamide.
References[1] Safety Data Sheet - Key Organics. Key Organics. https://www.keyorganics.net/[2] Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals. Benchchem. https://www.benchchem.com/[6] How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. https://www.danielshealth.com/[5] Laboratory Waste Management Guidelines. Old Dominion University.https://www.odu.edu/[7] Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University.https://www.mcneese.edu/[8] How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.https://www.gaiaca.com/[3] How to Properly Manage Hazardous Waste Under EPA Regulations: Proper Handling & Disposal. ERG Environmental. https://ergenvironmental.com/[9] Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). https://www.epa.gov/[4] Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov/
A Senior Application Scientist's Guide to Handling 3,5-Dimethylbenzamide: Personal Protective Equipment (PPE) and Disposal
As researchers and developers, our work with novel chemical entities demands a proactive and informed approach to safety. For a compound like 3,5-Dimethylbenzamide, where specific toxicological data may be limited, we mu...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and developers, our work with novel chemical entities demands a proactive and informed approach to safety. For a compound like 3,5-Dimethylbenzamide, where specific toxicological data may be limited, we must ground our safety protocols in established principles of chemical hygiene and data from structurally similar compounds. This guide provides a comprehensive operational plan for the safe handling and disposal of 3,5-Dimethylbenzamide, emphasizing the rationale behind each procedural step to ensure a culture of safety and scientific integrity in the laboratory.
This protocol is guided by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a written Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[1][2] The following recommendations should be integrated into your institution's specific CHP.
Hazard Assessment: An Evidence-Based Approach
The primary hazards associated with analogous compounds are summarized below. We will operate under the assumption that 3,5-Dimethylbenzamide presents similar risks.
Potential Hazard
GHS Category (Inferred)
Anticipated Effects & Routes of Exposure
Primary Engineering Control
Skin Irritation
Category 2
May cause redness, pain, and inflammation upon direct contact.[3][4]
Work within a certified chemical fume hood.
Serious Eye Irritation
Category 2
Can cause significant irritation, redness, and discomfort upon contact.[3][4]
Dust or vapors may irritate the respiratory system, causing coughing or discomfort.[4]
Work within a certified chemical fume hood.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final and most personal line of defense against chemical exposure. It must be chosen based on the anticipated hazards and the specific procedures being performed.
Dermal Protection: Preventing Skin Contact
The risk of skin irritation necessitates robust hand and body protection.
Gloves: Wear chemical-resistant nitrile gloves at all times. A minimum thickness of 4 mil is recommended for incidental contact (e.g., handling sealed containers). For tasks involving direct handling or potential for splashing, such as weighing or preparing solutions, double-gloving or using thicker (e.g., 8 mil) nitrile gloves is required. Always inspect gloves for tears or punctures before use and remove them immediately if contamination is suspected.[4]
Lab Coat: A standard, flame-resistant laboratory coat with full-length sleeves and a buttoned front is mandatory to protect skin and personal clothing from accidental spills.
Eye and Face Protection: Shielding from Splashes and Dust
Given the risk of serious eye irritation, eye protection is non-negotiable.
Safety Goggles: Chemical splash goggles that form a seal around the eyes are required whenever handling 3,5-Dimethylbenzamide in solid or liquid form.[4] Standard safety glasses with side shields do not offer sufficient protection from splashes.
Face Shield: When handling larger quantities (>10g solid or >100mL solution) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.
While engineering controls are the primary defense against respiratory exposure, respiratory PPE may be required in specific situations.
Engineering Controls: All procedures that may generate dust (e.g., weighing, transferring solid) or aerosols/vapors (e.g., heating solutions) must be performed inside a certified chemical fume hood.[5] This is the most critical step in preventing respiratory irritation.
Respirators: Under normal laboratory conditions within a functioning fume hood, a respirator is not typically required. However, if engineering controls are not available or fail, or during a large spill cleanup, a NIOSH-approved air-purifying respirator with an organic vapor/particulate cartridge would be necessary. All respirator use must be done under a formal respiratory protection program, as required by OSHA.
Operational Plans: From Benchtop to Disposal
A clear workflow minimizes error and ensures safety is integrated at every step.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Fig 1. PPE selection workflow for different lab tasks.
Step-by-Step Protocol: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
Lab Coat: Secure all buttons.
Safety Goggles: Adjust for a snug fit.
Face Shield (if required): Position over goggles.
Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.
Doffing Sequence (Taking Off):
Gloves: Remove the outer pair (if double-gloved) first. Then, remove the inner pair by peeling one glove off from the cuff, turning it inside out, and using the clean, ungloved hand to remove the second glove from the inside of the cuff. This avoids touching the contaminated exterior.
Face Shield (if used): Remove by handling the headband, avoiding the front surface.
Lab Coat: Unbutton and remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.
Safety Goggles: Remove by handling the ear or head straps.
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Fig 2. Procedural flow for donning and doffing PPE.
Disposal Plan: Environmental Responsibility
Proper chemical waste management is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection:
Chemical Waste: All solutions containing 3,5-Dimethylbenzamide and any unused solid material must be collected as hazardous chemical waste.
Use a designated, properly labeled, and sealed waste container made of a compatible material (e.g., glass or polyethylene).
The container label must clearly state "Hazardous Waste" and list the full chemical name: "3,5-Dimethylbenzamide".[4]
Do not mix this waste stream with incompatible chemicals.
Contaminated Materials: All disposable items that have come into direct contact with 3,5-Dimethylbenzamide, such as gloves, pipette tips, and weighing paper, must be collected in a designated, lined hazardous waste container.
Storage and Final Disposal:
Store sealed waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be well-ventilated and away from heat sources.
Never dispose of 3,5-Dimethylbenzamide or its waste down the drain or in the regular trash.
The recommended method for final disposal is incineration by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
Decontamination:
Thoroughly decontaminate any reusable labware or surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.
Collect the initial solvent rinsate as hazardous waste.
By adhering to these rigorous PPE and disposal protocols, you ensure the safe and compliant use of 3,5-Dimethylbenzamide, protecting yourself, your colleagues, and the environment.
References
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N,N-Dimethylbenzamide.
Chem Service. (2016, March 1). SAFETY DATA SHEET: N,N-Dimethylbenzamide.